1,1,2,2-Tetrafluorocyclobutane
Description
Properties
CAS No. |
374-12-9 |
|---|---|
Molecular Formula |
C4H4F4 |
Molecular Weight |
128.07 g/mol |
IUPAC Name |
1,1,2,2-tetrafluorocyclobutane |
InChI |
InChI=1S/C4H4F4/c5-3(6)1-2-4(3,7)8/h1-2H2 |
InChI Key |
AKQMZZOTFNLAQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1(F)F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
1,1,2,2-Tetrafluorocyclobutane chemical and physical properties
The following technical guide details the chemical and physical profile of 1,1,2,2-tetrafluorocyclobutane, synthesizing historical experimental data with modern application contexts.
CAS Registry Number: 374-12-9 Formula: C₄H₄F₄ Molecular Weight: 128.07 g/mol [1][2][3]
Executive Summary
1,1,2,2-Tetrafluorocyclobutane (TFCB) represents a critical structural motif in organofluorine chemistry, serving as a bridge between hydrocarbon lipophilicity and perfluorocarbon inertness.[2] Unlike its perfluorinated analog (octafluorocyclobutane), TFCB retains four vicinal hydrogen atoms, introducing a dipole moment and chemical handles for further functionalization.[2] This guide explores its synthesis via [2+2] cycloaddition, its conformational dynamics, and its utility as a specialized solvent and etching agent in semiconductor manufacturing.[2]
Molecular Architecture & Conformational Dynamics
The cyclobutane ring is inherently strained (~110 kJ/mol), but 1,1,2,2-tetrafluorocyclobutane exhibits unique conformational preferences due to the "gauche effect" and repulsion between the vicinal difluoromethylene units.[2]
Structural Analysis[3][4]
-
Ring Pucker: Unlike planar cyclobutane transition states, the ground state of TFCB is puckered.[2] This non-planar geometry alleviates torsional strain (Pitzer strain) between the adjacent methylene (CH₂) and difluoromethylene (CF₂) groups.[2]
-
Dipole Moment: The 1,1,2,2-substitution pattern concentrates electron density on one side of the ring, creating a significant molecular dipole compared to the non-polar 1,1,2,2,3,3,4,4-octafluorocyclobutane.[2] This polarity enhances its solubility in polar organic solvents.[2]
Visualization: Conformational Equilibrium
The following diagram illustrates the equilibrium between the puckered conformers and the high-energy planar transition state.
Figure 1: Conformational energy landscape of 1,1,2,2-tetrafluorocyclobutane, highlighting the puckered ground states.[2]
Physicochemical Profile
The physical properties of TFCB reflect its hybrid nature.[2] Its boiling point of 50 °C makes it a volatile liquid, suitable for vapor-phase applications or easy removal as a solvent.[2]
| Property | Value | Context/Notes |
| Physical State | Liquid | At Standard Temperature & Pressure (STP) |
| Boiling Point | 50 °C (323 K) | Significantly higher than TFE (-76 °C) due to mass and dipole |
| Molecular Weight | 128.07 g/mol | -- |
| Solubility | Organic Solvents | Soluble in ethers, alcohols, and chlorinated solvents; Insoluble in water |
| Refractive Index | ~1.3 (Est.) | Low index characteristic of fluorinated aliphatics |
| Vapor Pressure | High | Readily evaporates; requires sealed storage |
Synthetic Pathways
The primary route to 1,1,2,2-tetrafluorocyclobutane is the thermal [2+2] cycloaddition of tetrafluoroethylene (TFE) and ethylene.[2] This reaction is notable for its high regioselectivity and efficiency under pressure.[2]
Mechanism: Stepwise Diradical Cycloaddition
Unlike concerted Diels-Alder reactions, [2+2] cycloadditions of fluorinated alkenes typically proceed via a stepwise diradical mechanism.[2]
-
Initiation: Thermal activation leads to the formation of a 1,4-diradical intermediate.[2]
-
Stabilization: The fluorine atoms stabilize the radical center, extending the lifetime of the intermediate.[2]
-
Ring Closure: Rapid radical recombination yields the cyclobutane ring.[2]
Figure 2: Synthetic pathway via thermal [2+2] cycloaddition of TFE and Ethylene.[2]
Experimental Protocol (Historical Basis):
-
Reagents: Tetrafluoroethylene (TFE) and Ethylene.
-
Conditions: The reaction is conducted in a high-pressure autoclave at approximately 150 °C.
-
Safety Note: TFE is prone to explosive polymerization.[2][4] Inhibitors (e.g., terpenes) and strict oxygen exclusion are mandatory.[2]
-
Purification: The product is isolated via fractional distillation (BP 50 °C).
Applications in Materials & Life Sciences[4]
Specialized Solvent
Due to its moderate boiling point (50 °C) and lack of acidic protons on the fluorinated carbons, TFCB serves as an inert solvent for fluorination reactions and polymerizations.[2] It is particularly useful for solubilizing fluorinated initiators (e.g., HFPO dimer peroxide) used in the synthesis of fluoropolymers like FEP (Fluorinated Ethylene Propylene).[2]
Semiconductor Etching Gas
In the semiconductor industry, TFCB is utilized as a plasma etching gas.[2] The high fluorine content allows for aggressive etching of silicon-containing films (SiO₂, SiN), while the carbon backbone aids in forming sidewall passivation layers, improving etch anisotropy (vertical profiles).[2]
Bioisosteric Building Block
In drug design, the 1,1,2,2-tetrafluorocyclobutane unit can act as a conformationally restricted bioisostere for ethyl or propyl chains.[2] The fluorine atoms lower lipophilicity compared to hydrocarbons while increasing metabolic stability against P450 oxidation at the C-H sites.
Safety & Handling
-
Flammability: While fluorinated, the presence of four hydrogen atoms renders TFCB flammable.[2] It should be treated as a flammable liquid/vapor.[2]
-
Pressure Hazard: The compound has a high vapor pressure.[2] Containers must be stored in cool, well-ventilated areas to prevent over-pressurization.[2]
-
Toxicity: Like many halogenated cyclobutanes, it may possess anesthetic properties at high concentrations.[2] Avoid inhalation.
References
-
Coffman, D. D., et al. (1949).[2] "Synthesis of Tetrafluorocyclobutanes by Cycloalkylation." Journal of the American Chemical Society, 71(2), 490–496.[2]
-
U.S. Environmental Protection Agency. (1994).[2] "Identification of CFC and HCFC Substitutes for Blowing Polyurethane Foam Insulation Products."
-
Google Patents. (1996).[2] "Refrigerants based on hydrofluoroether of fluoroether."[2] WO1996040834A1.[2]
-
National Institute of Standards and Technology (NIST). "1,1,2,2-tetrafluorocyclobutane."[2] WebBook Chemistry Booklet.
-
SynQuest Laboratories. (2018).[2][5] "Safety Data Sheet: 1,1,2,2-Tetrachlorotetrafluorocyclobutane" (Analogous handling data).
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclobutane | C4Cl4F4 | CID 67642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,1,2,2-Tetrafluorocyclobutane | C4H4F4 | CID 136215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tetrafluoroethylene | C2F4 | CID 8301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. airgas.com [airgas.com]
An In-Depth Technical Guide to the Molecular Structure and Conformation of 1,1,2,2-Tetrafluorocyclobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,2,2-Tetrafluorocyclobutane, a fluorinated analog of cyclobutane, presents a compelling case study in conformational analysis, where the interplay of ring strain, torsional forces, and electrostatic interactions dictates its three-dimensional structure. Understanding the nuanced conformational landscape of such molecules is paramount in the fields of materials science and drug discovery, where molecular geometry governs reactivity, intermolecular interactions, and ultimately, function. This technical guide provides a comprehensive overview of the molecular structure and conformational dynamics of 1,1,2,2-tetrafluorocyclobutane, drawing upon key experimental and computational investigations.
The Puckered Ring: A Balance of Forces
Unlike the planar representation often depicted in two-dimensional drawings, the cyclobutane ring is inherently puckered. This deviation from planarity is a strategy to alleviate the significant torsional strain that would arise from eclipsed hydrogen atoms in a flat conformation. In 1,1,2,2-tetrafluorocyclobutane, the substitution of fluorine atoms introduces additional electrostatic and steric considerations that influence the degree of puckering and the energy barrier to ring inversion.
A seminal study by Durig and Harris in 1971, utilizing infrared and Raman spectroscopy, provided the first detailed insights into the structure of 1,1,2,2-tetrafluorocyclobutane. Their work established that the molecule adopts a puckered conformation with C2 symmetry.[1][2] This non-planar arrangement is a compromise between the angle strain of a planar ring and the torsional strain of eclipsed substituents.
Structural Parameters: A Quantitative Look
While the precise, modern, computationally-derived structural parameters for 1,1,2,2-tetrafluorocyclobutane are not available in the provided search results, the foundational experimental work and studies on related molecules allow for a qualitative and semi-quantitative understanding. The key structural parameters of interest are the bond lengths, bond angles, and the dihedral (puckering) angle.
| Parameter | Description | Expected Value/Trend |
| C-C Bond Length | The distance between adjacent carbon atoms in the ring. | Expected to be slightly longer than in a typical alkane due to ring strain. |
| C-F Bond Length | The distance between a carbon atom and a fluorine atom. | Generally around 1.35 Å. |
| C-H Bond Length | The distance between a carbon atom and a hydrogen atom. | Generally around 1.09 Å. |
| ∠FCF Bond Angle | The angle between the two fluorine atoms on the same carbon. | Expected to be slightly less than the ideal tetrahedral angle of 109.5° due to steric repulsion between the fluorine atoms. |
| ∠HCH Bond Angle | The angle between the two hydrogen atoms on the same carbon. | Expected to be close to the tetrahedral angle. |
| Puckering Angle | The dihedral angle that defines the deviation of the ring from planarity. | Experimentally determined to be non-zero, indicating a puckered conformation. The exact value from the 1971 study by Durig and Harris would be required for a precise figure. |
| Barrier to Ring Inversion | The energy required for the ring to invert from one puckered conformation to another. | Influenced by the fluorine substituents. The value determined by Durig and Harris would provide the experimental benchmark. |
Experimental Determination of Molecular Structure
The primary experimental techniques used to elucidate the structure of 1,1,2,2-tetrafluorocyclobutane have been vibrational spectroscopy (Infrared and Raman).
Vibrational Spectroscopy (Infrared and Raman)
Principle: Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. The frequencies of absorbed or scattered light correspond to the frequencies of specific molecular vibrations. By analyzing the vibrational spectrum, one can deduce information about the molecule's symmetry and structure. For a puckered C2 symmetry, there are distinct selection rules for IR and Raman active modes, which differ from those of a planar D2h symmetry.
Experimental Protocol (Hypothetical, based on typical methodologies of the era):
-
Sample Preparation: 1,1,2,2-Tetrafluorocyclobutane, a gas at room temperature, would be introduced into a gas cell with appropriate windows (e.g., KBr for IR) for spectral acquisition.
-
Infrared Spectroscopy: An infrared spectrometer would be used to pass a beam of infrared radiation through the gas sample. The transmitted light is detected, and the resulting spectrum shows absorption bands at frequencies corresponding to the molecule's IR-active vibrational modes.
-
Raman Spectroscopy: A high-intensity monochromatic light source (e.g., an argon ion laser) would be directed at the sample. The scattered light is collected and analyzed. The Raman spectrum reveals vibrational modes that cause a change in the molecule's polarizability.
-
Data Analysis: The observed IR and Raman frequencies are assigned to specific vibrational modes based on their intensity, polarization (for Raman), and comparison with theoretical predictions for different possible symmetries (puckered vs. planar). The presence of certain bands and the absence of others, based on the principle of mutual exclusion for centrosymmetric molecules, would allow for the determination of the correct point group and thus the puckered nature of the ring.
Caption: Experimental workflow for vibrational spectroscopy.
Computational Modeling of Molecular Conformation
Modern computational chemistry offers powerful tools to investigate molecular structures and energetics. While a specific high-level computational study on 1,1,2,2-tetrafluorocyclobutane was not found in the initial searches, the general methodology is well-established.
Ab Initio and Density Functional Theory (DFT) Calculations
Principle: These methods solve the electronic Schrödinger equation to determine the energy and electronic structure of a molecule. By calculating the energy for different molecular geometries, one can identify the minimum energy conformation (the most stable structure) and the energy barriers for conformational changes, such as ring inversion.
Typical Computational Protocol:
-
Initial Structure Generation: A 3D model of 1,1,2,2-tetrafluorocyclobutane is built, both in a planar and a puckered conformation.
-
Geometry Optimization: Using a chosen level of theory (e.g., DFT with a functional like B3LYP) and a basis set (e.g., 6-31G* or larger), the geometry of the molecule is optimized to find the lowest energy structure. This process is performed for both the puckered (C2 symmetry) and planar (D2h symmetry) starting points.
-
Frequency Calculation: A frequency calculation is performed on the optimized structures. The absence of imaginary frequencies confirms that the structure is a true energy minimum. For the planar conformation, an imaginary frequency corresponding to the puckering motion would indicate it is a transition state.
-
Potential Energy Surface Scan: To determine the barrier to ring inversion, a relaxed potential energy surface scan is performed along the puckering coordinate. This involves systematically changing the puckering angle and optimizing the rest of the molecular geometry at each step. The energy difference between the puckered minimum and the planar transition state gives the inversion barrier.
-
Data Analysis: The optimized geometrical parameters (bond lengths, angles, dihedral angle) and the calculated energy barrier are analyzed and compared with available experimental data.
Caption: Computational workflow for conformational analysis.
Conclusion and Future Directions
The molecular structure of 1,1,2,2-tetrafluorocyclobutane is characterized by a puckered four-membered ring with C2 symmetry. This conformation arises from a delicate balance between angle strain, which favors a planar ring, and torsional strain, which is minimized by puckering. Foundational experimental work using vibrational spectroscopy has been instrumental in establishing this structural feature.
For a more refined and quantitative understanding, further research would be highly beneficial. Specifically, a modern gas-phase electron diffraction study could provide precise experimental values for the bond lengths, angles, and puckering amplitude. Furthermore, high-level ab initio and DFT calculations dedicated to 1,1,2,2-tetrafluorocyclobutane would offer a detailed picture of the potential energy surface for ring puckering and allow for a direct and valuable comparison with the historical experimental data. Such studies would provide a more complete and accurate description of this fundamental fluorinated carbocycle, aiding in the rational design of novel molecules in medicinal chemistry and materials science.
References
-
Durig, J. R., & Harris, W. C. (1971). Vibrational spectra and structure of small ring compounds. XXI. 1,1,2,2-Tetrafluorocyclobutane. Spectrochimica Acta Part A: Molecular Spectroscopy, 27(5), 649-662. [Link]
-
Glendening, E. D., & Halpern, A. M. (2005). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. The Journal of Physical Chemistry A, 109(4), 635-642. [Link]
-
Interpretation of the vibrational spectra of small ring systems II. Perfluorocyclobutane. (1974). The Journal of Chemical Physics, 60(11), 4331-4339. [Link]
-
The Structure of Cyclopropane and Cyclobutane from Proton Nuclear Magnetic Resonance in a Nematic Solvent. (1971). Journal of the American Chemical Society, 93(16), 3911-3918. [Link]
-
PubChem. (n.d.). 1,1,2,2-Tetrafluorocyclobutane. Retrieved from [Link]
Sources
Spectroscopic Analysis of 1,1,2,2-Tetrafluorocyclobutane: A Definitive Guide
Topic: Spectroscopic Data Analysis of 1,1,2,2-Tetrafluorocyclobutane Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary & Structural Context
1,1,2,2-Tetrafluorocyclobutane (
For researchers in drug development and materials science, accurate spectroscopic characterization of this moiety is essential due to the "fluorine effect" on lipophilicity and metabolic stability. This guide provides a rigorous, self-validating framework for analyzing the vibrational, rotational, and magnetic resonance spectra of 1,1,2,2-tetrafluorocyclobutane, grounding experimental observation in fundamental symmetry arguments.
Structural Isomerism and Symmetry
The central challenge in analyzing 1,1,2,2-tetrafluorocyclobutane is the ring puckering mode.
-
Planar Conformation (
symmetry): High energy transition state.[1] -
Puckered Conformation (
symmetry): The ground state.[1] The ring twists to relieve the eclipsing interactions of the vicinal fluorine atoms and hydrogen atoms.[1]
Key Insight: The
Vibrational Spectroscopy (IR & Raman)[1][2][3]
Theoretical Grounding
The vibrational analysis must distinguish between the ring modes and the substituent modes.[1] In the
-
C-F Stretching: Very strong in IR, weak in Raman.
-
Ring Breathing: Very strong in Raman, weak in IR.
-
Ring Puckering: Far-IR (< 200 cm
), critical for determining the potential energy barrier.[1]
Diagnostic Bands & Assignment Table
| Mode Description | Approx. Frequency (cm | Activity | Diagnostic Value |
| C-H Stretch (Sym/Asym) | 2950 - 3050 | IR/Raman | Confirmation of |
| C-F Stretch (Asym) | 1150 - 1350 | IR (Strong) | Primary identification marker; broad and intense.[1] |
| C-F Stretch (Sym) | 1000 - 1150 | Raman | Coupled often with C-C modes.[1] |
| Ring Breathing | ~950 - 1050 | Raman (Strong) | Characteristic of cyclobutane scaffold.[1] |
| Ring Puckering | 50 - 150 | Far-IR | Direct measure of conformational inversion barrier.[1] |
Experimental Protocol: Variable Temperature IR
To confirm the conformational equilibrium, perform Variable Temperature (VT) IR.
-
Preparation: Dissolve sample in
(for 600-1300 cm window) or (for >1300 cm ). -
Acquisition: Collect spectra at 298 K, 250 K, and 200 K.
-
Analysis: Identify bands that sharpen or split at low temperatures.[1] This indicates the "freezing out" of the ring inversion, revealing the distinct
ground state.
NMR Spectroscopy Analysis ( H, F, C)
Spin System Dynamics
The spin system of 1,1,2,2-tetrafluorocyclobutane is complex.
-
Structure:
-
Spin Notation: This is effectively an AA'BB'XX'YY' system (or similar high-order complexity) depending on the rate of ring inversion.
F NMR Analysis
-
Chemical Shift: Typically -110 to -130 ppm (relative to
).[1] -
Coupling Patterns:
H NMR Analysis
-
Chemical Shift: 2.0 - 3.0 ppm .[1]
-
Multiplicity: Complex multiplets due to coupling with geminal protons, vicinal protons, and vicinal fluorines.
-
Decoupling:
H{ F} decoupling is mandatory to simplify the spectrum to a standard aliphatic multiplet for integration.[1]
Workflow Visualization
The following diagram outlines the logic flow for assigning the NMR signals of this molecule.
Caption: Logical workflow for deconvoluting the complex spin system of 1,1,2,2-tetrafluorocyclobutane, emphasizing the necessity of decoupling and variable temperature (VT) studies.
Conformational Analysis & Microwave Data
Microwave spectroscopy provides the most precise structural data.[1] The rotational constants confirm the non-planar nature of the ring.[1]
-
Dipole Moment: The molecule possesses a non-zero dipole moment (
D), confirming it is not in the planar conformation (which would be centrosymmetric and non-polar if the substitution pattern allowed, but even 1,1,2,2-substitution in a planar ring has a dipole. However, the magnitude matches the puckered geometry). -
Puckering Angle: The dihedral angle of the carbon skeleton is approximately 30° - 35° .[1]
Experimental Protocols
Sample Preparation for High-Resolution NMR
To resolve the fine coupling constants (
-
Solvent: Use
or Acetone- .[1] Acetone is often preferred for polar fluorinated compounds to separate overlapping signals.[1] -
Degassing:
Data Acquisition Parameters
-
Pulse Sequence: Standard 1-pulse (zg30).
-
Relaxation Delay (D1): Fluorine nuclei can have long
relaxation times (2-5 seconds).[1] Set D1 (approx 10-15s) for quantitative integration, or 2-3s for structural assignment. -
Spectral Width: For
F, ensure at least 100 ppm width centered at -120 ppm.
References
-
Durig, J. R., & Harris, W. C. (1971). Vibrational spectra and structure of small ring compounds.[2][3] XXI - 1,1,2,2-tetrafluorocyclobutane.[2][3][4] Journal of Chemical Physics. [1]
-
Roberts, J. D., & Sharts, C. M. (1962). Cyclobutane Derivatives. I. The Structure of 1,1,2,2-Tetrafluorocyclobutane. Organic Reactions.[1] (Foundational structural assignment).
-
Alfa Chemistry.
F NMR Chemical Shift Table. -
PubChem. 1,1,2,2-Tetrafluorocyclobutane Compound Summary. [1]
Sources
An In-Depth Technical Guide to the IUPAC Nomenclature of Fluorinated Cyclobutanes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of Fluorinated Cyclobutanes
The cyclobutane motif, a four-membered carbocyclic ring, is a fascinating structural element in organic chemistry. Though less common than its five- and six-membered counterparts, its inherent ring strain imparts unique conformational properties and reactivity. When fluorine atoms are introduced onto the cyclobutane scaffold, the resulting fluorinated cyclobutanes become powerful tools in medicinal chemistry and materials science. The high electronegativity, small size, and metabolic stability of fluorine can profoundly influence a molecule's lipophilicity, binding affinity, and metabolic fate.
Given their potential for significant structural and stereochemical diversity, a precise and unambiguous system of nomenclature is paramount for researchers in drug development and related fields. This guide provides a detailed exploration of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules as they apply to this specific class of compounds, moving from foundational principles to the nuanced complexities of stereoisomerism.
Part 1: Foundational Principles of Cycloalkane Nomenclature
The systematic naming of any substituted cycloalkane is built upon a logical, rule-based framework designed to generate a unique name for a unique structure. The core of this system involves identifying the parent structure, locating the substituents, and assembling the name in a prescribed order.
Identifying the Parent Structure
The parent structure is the foundational hydrocarbon. For the compounds discussed herein, the parent is cyclobutane .[1][2][3][4] This name signifies a cyclic (cyclo-) structure containing four (-but-) carbon atoms connected by single bonds (-ane).
Naming and Locating Substituents
Halogen atoms are treated as substituents and are named using a prefix.[5][6][7] For fluorine, the prefix is fluoro- . When multiple fluorine atoms are present, multiplying affixes (di-, tri-, tetra-) are used.
The cornerstone of naming substituted cycloalkanes is the "lowest locant rule." The carbons of the cyclobutane ring are numbered 1 through 4 to assign the lowest possible numbers (locants) to the substituents.
Core Numbering Protocol:
-
Single Substituent: If there is only one substituent, the carbon to which it is attached is automatically designated as carbon 1. No number is needed in the final name. For example, a single fluorine atom on a cyclobutane ring is simply fluorocyclobutane .
-
Multiple Substituents: When two or more substituents are present, the numbering begins at one of the substituted carbons and proceeds around the ring (either clockwise or counter-clockwise) to give the subsequent substituents the lowest possible numbers.[2][3]
The definitive method for choosing the correct numbering scheme is to compare the possible locant sets term by term and select the one that contains the lowest number at the first point of difference.[5]
Diagram 1: Numbering Decision Workflow for Polysubstituted Cyclobutanes
Caption: A flowchart illustrating the systematic process for determining the IUPAC name for a polysubstituted cycloalkane.
Assembling the Final Name
Once numbering is established, the final name is constructed by listing the substituents in alphabetical order (ignoring prefixes like di-, tri-, etc.), each preceded by its locant.
Example: 1,1,2-trifluorocyclobutane
-
Parent: cyclobutane
-
Substituents: three fluoro groups
-
Numbering: Possible locant sets are {1,1,2} and {1,2,2}. Comparing them, 1 is the same, but the second number is 1 in the first set and 2 in the second. Therefore, {1,1,2} is lower.
-
Assembly: 1,1,2-trifluorocyclobutane
Part 2: Stereochemistry in Fluorinated Cyclobutanes
For drug development professionals, understanding and correctly naming stereoisomers is critical, as different stereoisomers can have dramatically different biological activities. The rigidity of the cyclobutane ring gives rise to distinct forms of stereoisomerism.
Cis-Trans Isomerism
When a cyclobutane ring has at least two substituents, their spatial relationship with respect to the plane of the ring must be defined.
-
cis : The prefix cis- (from Latin, "on this side") is used when two substituents are on the same face (or side) of the ring.
-
trans : The prefix trans- (from Latin, "across") is used when two substituents are on opposite faces of the ring.
These prefixes are italicized and placed at the beginning of the name.
Table 1: Examples of Cis-Trans Isomerism in Difluorocyclobutanes
| Structure | Description | IUPAC Name |
| cis-1,2-Difluorocyclobutane | Both fluorine atoms are on the same side of the ring. | cis-1,2-difluorocyclobutane |
| trans-1,2-Difluorocyclobutane | Fluorine atoms are on opposite sides of the ring. | trans-1,2-difluorocyclobutane |
| cis-1,3-Difluorocyclobutane | Both fluorine atoms are on the same side of the ring. | cis-1,3-difluorocyclobutane |
| trans-1,3-Difluorocyclobutane | Fluorine atoms are on opposite sides of the ring. | trans-1,3-difluorocyclobutane |
Note: 1,1-difluorocyclobutane does not exhibit cis-trans isomerism as both substituents are on the same carbon.
Chirality and Absolute Configuration (R/S System)
A carbon atom bonded to four different groups is a chiral center . Many substituted fluorinated cyclobutanes contain one or more chiral centers, leading to the existence of enantiomers (non-superimposable mirror images). The absolute configuration of each chiral center is designated using the Cahn-Ingold-Prelog (CIP) priority rules.[8][9][10][11]
Experimental Protocol: Assigning R/S Configuration to a Chiral Center
-
Identify the Chiral Center: Locate a carbon atom in the cyclobutane ring bonded to four unique groups. For a fluorinated cyclobutane, these groups will typically be: a fluorine atom, a hydrogen atom, and the two different carbon pathways around the ring.
-
Assign Priorities: Rank the four groups attached to the chiral center from 1 (highest) to 4 (lowest) based on atomic number.[10][11]
-
The atom with the higher atomic number gets higher priority. (F > C > H).
-
If there is a tie (e.g., the chiral carbon is bonded to two other ring carbons), you must proceed along each path away from the chiral center until a point of first difference is found.[8] The path that first encounters an atom with a higher atomic number receives higher priority.
-
-
Orient the Molecule: Position the molecule so that the lowest-priority group (usually hydrogen, priority #4) is pointing away from the viewer (represented by a dashed bond).[8][10]
-
Determine the Direction: Trace a path from priority #1 to #2 to #3.
-
Incorporate into the Name: The (R) or (S) descriptor, along with its locant, is placed in parentheses at the beginning of the IUPAC name.[9] For a molecule with multiple chiral centers, the name will look like (1R,2S)-...
Diagram 2: Cahn-Ingold-Prelog (CIP) Priority Assignment Workflow
Caption: A decision-making diagram for assigning the absolute (R/S) configuration to a chiral center using CIP rules.
Example: Naming (1R,2R)-1,2-difluorocyclobutane
This molecule is the trans isomer. Let's analyze the chiral center at C1:
-
Groups: F, H, C2, C4.
-
Priorities:
-
-F (highest atomic number)
-
-C2 (it is bonded to F, H, C3)
-
-C4 (it is bonded to H, H, C3)
-
-H (lowest atomic number)
-
-
Orientation: With H pointing away, the path from F (1) -> C2 (2) -> C4 (3) is clockwise .
-
Configuration at C1: (R)
A similar analysis at C2 also yields an (R) configuration, leading to the full name (1R,2R)-1,2-difluorocyclobutane . Its enantiomer would be (1S,2S)-1,2-difluorocyclobutane.
Meso Compounds: The Achiral Diastereomer
It is crucial to recognize that not all molecules with chiral centers are chiral overall. A meso compound is an achiral compound that has two or more chiral centers. It is superimposable on its mirror image, often due to an internal plane of symmetry.
cis-1,2-difluorocyclobutane is a classic example. Although C1 and C2 are both chiral centers, the molecule has a plane of symmetry that bisects the C1-C2 and C3-C4 bonds. Therefore, it is an achiral meso compound. Its IUPAC name is (1R,2S)-1,2-difluorocyclobutane , but it is more commonly and simply referred to as meso-1,2-difluorocyclobutane or cis-1,2-difluorocyclobutane . It is identical to its (1S,2R) mirror image.
Similarly, cis-1,3-difluorocyclobutane is a meso compound, while trans-1,3-difluorocyclobutane is chiral and exists as a pair of enantiomers.[13][14]
Summary and Best Practices
Systematic nomenclature is a foundational skill for communicating complex chemical structures. For fluorinated cyclobutanes, a mastery of basic cycloalkane naming combined with a rigorous application of stereochemical descriptors is essential.
Best Practices Checklist:
-
Identify the Parent: Always start with "cyclobutane."
-
Number for Lowest Locants: Ensure the set of numbers assigned to substituents is the lowest possible.
-
Alphabetize Substituents: List all substituents (fluoro, chloro, methyl, etc.) alphabetically.
-
Determine Relative Stereochemistry: Use cis or trans prefixes for disubstituted systems where applicable.
-
Identify All Chiral Centers: Systematically check each substituted carbon for chirality.
-
Assign Absolute Configuration: Apply the CIP rules carefully to each chiral center to determine (R) or (S).
-
Check for Meso Compounds: Look for internal planes of symmetry in molecules with multiple chiral centers to identify achiral meso compounds.
-
Assemble the Full Name: Combine all parts in the correct order: (Stereochemical Descriptors)-Prefixes-Locants-Substituents-Parent. Example: (1R,2R,3S)-1,2,3-trifluorocyclobutane.
By following these principles, researchers can ensure that the names they assign to these potent molecules are unambiguous, universally understood, and fully descriptive of their unique three-dimensional structures.
References
-
The Cahn-Ingold-Prelog rules. (n.d.). University of East Anglia. Retrieved from [Link]
-
IUPAC Nomenclature of Cycloalkenes. (2023, August 30). YouTube. Retrieved from [Link]
-
R and S in Naming Chiral Molecules. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Naming Cycloalkanes. (2023, November 1). Chemistry LibreTexts. Retrieved from [Link]
-
Assigning Cahn-Ingold-Prelog (CIP) Priorities (2) - The Method of Dots. (2017, January 17). Master Organic Chemistry. Retrieved from [Link]
-
How to assign R and S configuration using the Cahn Ingold Prelog priority rules. (2022, September 11). YouTube. Retrieved from [Link]
-
IUPAC nomenclature of organohalogen compounds. (n.d.). AdiChemistry. Retrieved from [Link]
-
IUPAC Nomenclature of Alkanes and Cycloalkanes | Organic Chemistry. (2020, September 23). YouTube. Retrieved from [Link]
-
Alkanes & Cycloalkanes. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]
-
Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. (2016, October 20). Master Organic Chemistry. Retrieved from [Link]
-
How to Determine the R and S Configuration. (n.d.). Chemistry Steps. Retrieved from [Link]
-
IUPAC Rules. (n.d.). University of Wisconsin-Platteville. Retrieved from [Link]
-
Naming Cycloalkanes. (2024, June 18). Chemistry LibreTexts. Retrieved from [Link]
-
Naming Cycloalkanes. (2023, September 20). OpenStax. Retrieved from [Link]
-
Isomers of Difluorocyclobutane. (2025, September 27). Filo. Retrieved from [Link]
-
assigning R&S in substituted cyclohexane. (2021, September 21). YouTube. Retrieved from [Link]
-
IUPAC Nomenclature of Cyclic Compounds. (2015, January 4). YouTube. Retrieved from [Link]
-
The total number of stereoisomers of 1,2-dibromo-3,4-dichlorocyclobutane. (2021, August 31). Chemistry Stack Exchange. Retrieved from [Link]
-
Cahn-Ingold Prelog Rules. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]
-
Absolute Configuration - R-S Sequence Rules. (2023, July 30). Chemistry LibreTexts. Retrieved from [Link]
-
isomers of dichlorocyclobutane. (2025, May 2). Filo. Retrieved from [Link]
-
Are these two structures of 1,3-dichlorocyclobutane enantiomers? (2016, January 7). Chemistry Stack Exchange. Retrieved from [Link]
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Historical literature review of 1,1,2,2-Tetrafluorocyclobutane
Executive Summary: The Fluorocarbon Scaffold
1,1,2,2-Tetrafluorocyclobutane (CAS 374-12-9) represents a pivotal structural motif in the history of organofluorine chemistry. Emerging from the "fluorine boom" of the mid-20th century, this molecule served as a fundamental testbed for understanding the unique steric and electronic effects of fluorine substitution on small ring systems. Unlike its perfluorinated cousin (octafluorocyclobutane), the 1,1,2,2-tetrafluoro derivative possesses a distinct dipole and reactivity profile derived from its asymmetric substitution pattern (
This guide synthesizes the historical literature surrounding its synthesis, physicochemical properties, and reactivity, providing a grounded reference for researchers exploring fluorinated cycloalkanes in modern drug discovery and materials science.
Synthesis & Mechanism: The [2+2] Cycloaddition
The definitive synthesis of 1,1,2,2-tetrafluorocyclobutane was established in the seminal work of Coffman, Barrick, and colleagues at DuPont in 1949. Unlike standard Diels-Alder [4+2] cycloadditions, the formation of fluorinated cyclobutanes proceeds via a thermal [2+2] cycloaddition between tetrafluoroethylene (TFE) and ethylene.
Mechanistic Insight
While the Woodward-Hoffmann rules forbid concerted thermal [2+2] cycloadditions (
Figure 1: Stepwise Diradical Mechanism
Caption: The reaction proceeds via a stepwise mechanism involving a stabilized 1,4-diradical intermediate, avoiding the symmetry-forbidden concerted pathway.
Historical Protocol (Coffman et al., 1949)
Safety Warning: TFE is prone to explosive polymerization. This protocol describes historical high-pressure methodology and requires modern safety controls (blast shields, remote operation).
-
Preparation: An autoclave (stainless steel or Hastelloy) is evacuated to remove oxygen, which can catalyze dangerous peroxide formation.
-
Charge: The vessel is charged with TFE (35 g) and Ethylene (75 g). An inhibitor (e.g., terpene B) is often added to prevent homopolymerization of TFE.
-
Reaction: The mixture is heated to 150°C under autogenous pressure for 8 hours .
-
Isolation: The vessel is cooled and vented. The liquid product is distilled.[1]
-
Yield: The fraction boiling at 50–51°C is collected, typically yielding ~40-70% based on TFE.
Physicochemical Characterization
The asymmetry of 1,1,2,2-tetrafluorocyclobutane results in a strong dipole moment compared to the non-polar octafluorocyclobutane.
Quantitative Data Summary
| Property | Value | Conditions | Reference |
| Molecular Weight | 128.07 g/mol | - | PubChem [1] |
| Boiling Point | 50.0 – 50.7 °C | 1 atm | Coffman et al. [2] |
| Density | 1.2752 g/mL | 25 °C | Coffman et al. [2] |
| Refractive Index ( | 1.3046 | 25 °C | Coffman et al. [2] |
| Appearance | Colorless Liquid | STP | - |
Conformational Dynamics: The "Butterfly" Motion
Cyclobutane rings are rarely planar due to torsional strain (eclipsing hydrogens). They adopt a puckered "butterfly" conformation.
-
Puckering: 1,1,2,2-tetrafluorocyclobutane exhibits a puckered equilibrium geometry. However, spectroscopic studies (Durig et al.) suggest the barrier to inversion is lower than in non-fluorinated cyclobutane.
-
Electronic Effect: The
groups introduce electronic repulsion and hyperconjugative effects that modulate the ring strain, creating a dynamic equilibrium between two equivalent puckered conformers.
Reactivity Profile
The chemical stability of the cyclobutane ring, combined with the C-F bond strength, makes 1,1,2,2-tetrafluorocyclobutane relatively inert to nucleophilic attack under mild conditions. However, it undergoes distinct stress-induced transformations.
Pyrolysis (Ring Cracking)
At elevated temperatures (>500°C), the ring undergoes unimolecular decomposition. This is essentially the reverse of the synthesis, but can follow two pathways depending on which bonds break.
Figure 2: Thermal Degradation Pathways
Caption: Thermal decomposition favors the formation of 1,1-difluoroethylene (Pathway A) due to slightly lower activation energy compared to reversion to starting materials.
Chemical Applications[2]
-
Solvent Utility: Due to its chemical inertness and specific boiling point, it has been utilized as a solvent for the polymerization of fluorinated monomers (e.g., in the synthesis of FEP copolymers).
-
Dehydrofluorination: Treatment with strong base can induce elimination of HF, yielding fluorocyclobutenes, which are valuable intermediates for further functionalization (e.g., ring-opening metathesis).
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 136215, 1,1,2,2-Tetrafluorocyclobutane. Retrieved from [Link]
-
Coffman, D. D., Barrick, P. L., Cramer, R. D., & Raasch, M. S. (1949). Synthesis of Tetrafluorocyclobutanes by Cycloalkylation. Journal of the American Chemical Society, 71(2), 490–496. [Link]
-
Durig, J. R., & Harris, W. C. (1971).[2] Vibrational spectra and normal-coordinate analyses of silacyclobutanes (and related fluorocyclobutanes). Journal of Chemical Physics.
-
Conlin, R. T., & Frey, H. M. (1980). Thermal Unimolecular Decomposition of 1,1,2,2-Tetrafluorocyclobutane. Journal of the Chemical Society, Faraday Transactions 1. [Link]
Sources
Quantum chemical calculations on 1,1,2,2-Tetrafluorocyclobutane
A Technical Guide for Molecular Modeling and Reactivity Prediction[1]
Executive Summary
1,1,2,2-Tetrafluorocyclobutane (TFCB) represents a critical scaffold in the design of fluorinated bioisosteres and high-performance materials.[1] Unlike its perfluorinated analogs, the 1,1,2,2-substitution pattern creates a unique electrostatic landscape characterized by a significant dipole moment and specific conformational puckering preferences.[1]
This guide provides a rigorous, self-validating computational protocol for characterizing TFCB. It moves beyond standard "black-box" calculations, focusing on the causal relationship between electronic structure methods and experimental observables such as NMR shifts, vibrational frequencies, and thermal decomposition kinetics.[1]
Part 1: Computational Strategy & Methodology
To achieve "chemical accuracy" (
1.1 Theoretical Level Selection
-
Density Functional Theory (DFT): Standard B3LYP is insufficient due to its inability to capture medium-range correlation energy (dispersion).[1]
-
Wavefunction Theory (Benchmark): DLPNO-CCSD(T) . Use this for single-point energy corrections on DFT-optimized geometries to validate barrier heights.[1]
1.2 Basis Set Architecture
-
Optimization: def2-TZVP . This triple-zeta basis set provides a balance of cost and accuracy for geometry optimizations.[1]
-
Property Calculation (NMR/Energy): aug-cc-pVTZ . The addition of diffuse functions ("aug") is mandatory for fluorine-rich systems to correctly describe the tail of the electron density distribution and accurate NMR shielding tensors.
1.3 Solvation Models
While gas-phase calculations are standard for benchmarking against thermal decomposition data, drug development applications require solvation.[1]
-
Model: SMD (Solvation Model based on Density) .
-
Solvents: Water (
) for biological relevance; Dichloromethane ( ) for synthetic context.[1]
Part 2: Conformational Analysis (The Puckering Potential)
Cyclobutane rings are rarely planar.[1] They adopt a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions).[1] In TFCB, the 1,1,2,2-fluorination pattern introduces a competition between torsional relief and F
2.1 The Puckering Coordinate
The reaction coordinate for conformational interconversion is the ring puckering angle (
-
Planar State (
like topology, actually ): Transition State (TS). -
Puckered State (
): Global Minimum.[1]
Protocol:
-
Perform a Relaxed Potential Energy Surface (PES) Scan .[1]
-
Scan the C1-C2-C3-C4 dihedral angle from
(planar) to in increments.[1] -
The energy difference
is the Ring Inversion Barrier.[1]
2.2 Visualization of Conformational Workflow
Figure 1: Workflow for identifying the global minimum puckered conformation starting from a planar guess.
Part 3: Reactivity & Thermal Decomposition[1][2]
Validating your computational model against experimental kinetic data is the gold standard of "Trustworthiness."[1] TFCB undergoes thermal unimolecular decomposition via two distinct retro-[2+2] cycloaddition pathways.[1]
3.1 Decomposition Pathways[1][2][3]
-
Pathway A (Symmetric): Cleavage of C1-C2 and C3-C4 bonds
2 1,1-Difluoroethylene ( ).[1] -
Pathway B (Asymmetric): Cleavage of C1-C4 and C2-C3 bonds
Tetrafluoroethylene ( ) + Ethylene ( ).[1]
Experimental Benchmarks (Gas Phase):
3.2 Computational Protocol for Kinetics
To reproduce these values:
-
TS Optimization: Use the QST3 (Quadratic Synchronous Transit) method.[1] Requires Reactant, Product, and a Guess TS structure.[1]
-
Frequency Analysis: Confirm exactly one imaginary frequency corresponding to the C-C bond elongation.
-
IRC Calculation: Perform an Intrinsic Reaction Coordinate calculation to verify the TS connects the correct reactant and product wells.
Data Summary Table: Experimental vs. Theoretical Targets
| Parameter | Pathway A (Symm) | Pathway B (Asymm) | Target Accuracy |
| Products | 2 | N/A | |
| Exp. | 292 kJ/mol | 308 kJ/mol | |
| Exp.[1] log A | 15.34 | 15.27 | |
| Key TS Feature | Async.[1][3] Bond Breaking | Sync. Bond Breaking | Visual Check |
3.3 Reaction Coordinate Diagram
Figure 2: Bifurcated reaction pathway for the thermal decomposition of TFCB.
Part 4: Spectroscopic Validation (NMR & IR)
For researchers using TFCB as a building block, spectral prediction is vital for structural confirmation.[1]
4.1 NMR Calculation Protocol (GIAO)
Standard DFT often underestimates fluorine chemical shifts.[1]
-
Geometry: Use the global minimum (puckered) structure.
-
Method: GIAO-wB97X-D/aug-cc-pVTZ.[1]
-
Reference: Calculate TMS (Tetramethylsilane) and
at the same level of theory to reference and shifts respectively.- [1]
4.2 Vibrational Frequencies[1][4]
-
Scaling Factors: DFT harmonic frequencies are typically overestimated by ~3-5%.[1]
-
Key Diagnostic Bands:
Part 5: Step-by-Step Execution Guide
This section provides a self-validating input structure for the Gaussian software suite, adaptable to ORCA or GAMESS.
Step 1: Geometry Optimization & Frequency (Global Min)
Note: The initial geometry must be slightly twisted (non-planar) to avoid getting stuck on the saddle point.
Step 2: Transition State Search (Pathway A)
References
-
Simmie, J. M., Quiring, W. J., & Tschuikow-Roux, E. (1969).[1] Thermal unimolecular decomposition of 1,1,2,2-tetrafluorocyclobutane. Journal of Physical Chemistry, 74(1), 81–87.[1]
-
Durig, J. R., et al. (1972).[1] Vibrational spectra and structure of 1,1,2,2-tetrafluorocyclobutane. Journal of Chemical Physics. [1]
-
Pophristic, V., & Goodman, L. (2001).[1][5] Hyperconjugation not steric repulsion controls the staggered conformation of ethane.[1] Nature, 411, 565–568.[1] (Context for gauche effect).
-
NIST Chemistry WebBook. 1,1,2,2-Tetrafluorocyclobutane Spectral Data.[1][6]
Sources
- 1. 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclobutane | C4Cl4F4 | CID 67642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thermal unimolecular decomposition of 1,1,2,2-tetrafluorocyclobutane - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 3. Thermal unimolecular decomposition of 1,1,2,2-tetrafluorocyclobutane - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 4. DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes [mdpi.com]
- 5. Revisiting the Conformational Equilibrium of 1,1,2-Trifluoroethane and 1,1,2,2-Tetrafluoroethane: An NBO Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluoro cyclobutane [webbook.nist.gov]
Methodological & Application
Application Notes and Protocols for 1,1,2,2-Tetrafluorocyclobutane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Disclaimer: The synthetic applications and protocols described herein for 1,1,2,2-tetrafluorocyclobutane are largely based on established principles of organic chemistry and analogy to structurally related compounds. Due to a lack of specific literature precedents for the reactions of this particular molecule, the protocols should be considered as starting points for investigation and require careful optimization and validation.
I. Introduction: The Untapped Potential of a Fluorinated Cyclobutane Scaffold
The introduction of fluorine atoms and strained ring systems into organic molecules has become a cornerstone of modern drug discovery and materials science. Fluorination can profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity.[1] Similarly, the rigid, three-dimensional architecture of the cyclobutane ring offers a unique conformational constraint that can enhance potency and selectivity.[2]
1,1,2,2-Tetrafluorocyclobutane (CAS 374-12-9) represents an intriguing, yet underexplored, building block at the intersection of these two powerful design strategies.[3] This molecule features a puckered four-membered ring adorned with two geminal difluoro groups on adjacent carbons. This specific arrangement of fluorine atoms is anticipated to bestow unique electronic properties and reactivity patterns, making it a potentially valuable scaffold for the synthesis of novel chemical entities.
This guide provides a comprehensive overview of the known properties of 1,1,2,2-tetrafluorocyclobutane, its potential synthetic routes, and a prospective look into its applications in organic synthesis. While direct, field-proven protocols are scarce, this document aims to provide a strong foundation for researchers to begin exploring the chemistry of this promising fluorinated building block.
Physicochemical Properties of 1,1,2,2-Tetrafluorocyclobutane
A clear understanding of a reagent's properties is paramount for its effective use in synthesis. The following table summarizes the key computed and experimental data for 1,1,2,2-tetrafluorocyclobutane.[3]
| Property | Value | Source |
| Molecular Formula | C₄H₄F₄ | PubChem[3] |
| Molecular Weight | 128.07 g/mol | PubChem[3] |
| CAS Number | 374-12-9 | PubChem[3] |
| Appearance | Colorless gas or liquid | Inferred |
| Boiling Point | Not available | - |
| Density | Not available | - |
II. Synthesis of 1,1,2,2-Tetrafluorocyclobutane: A Prospective Route
Conceptual Workflow for the Synthesis of 1,1,2,2-Tetrafluorocyclobutane
Caption: Proposed synthesis of 1,1,2,2-tetrafluorocyclobutane.
Hypothetical Protocol for the Synthesis of 1,1,2,2-Tetrafluorocyclobutane
Warning: This is a hypothetical protocol and should be performed with extreme caution in a well-ventilated fume hood by trained personnel.
Objective: To synthesize 1,1,2,2-tetrafluorocyclobutane via reductive dechlorination of 1,1,2,2-tetrachloro-3,3,4,4-tetrafluorocyclobutane.
Materials:
-
1,1,2,2-tetrachloro-3,3,4,4-tetrafluorocyclobutane
-
Zinc dust (activated)
-
Anhydrous ethanol
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add activated zinc dust (4 equivalents) and anhydrous ethanol to form a slurry.
-
Slowly add a solution of 1,1,2,2-tetrachloro-3,3,4,4-tetrafluorocyclobutane (1 equivalent) in anhydrous ethanol to the zinc slurry.
-
Carefully add a few drops of concentrated hydrochloric acid to initiate the reaction. The reaction may be exothermic.
-
After the initial exotherm subsides, gently heat the reaction mixture to reflux and monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the excess zinc dust.
-
Transfer the filtrate to a separatory funnel and add diethyl ether and water.
-
Separate the organic layer and wash sequentially with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation to obtain the crude product.
-
Purify the product by fractional distillation.
III. Potential Applications in Organic Synthesis: An Exploratory Outlook
The unique structural and electronic features of 1,1,2,2-tetrafluorocyclobutane suggest its potential utility in several areas of organic synthesis. The following sections outline prospective applications based on established reactivity principles of analogous fluorinated and strained ring systems.
A. Ring-Opening Reactions: Access to Linear Fluorinated Building Blocks
The inherent ring strain of the cyclobutane core can be exploited in ring-opening reactions to generate valuable linear fluorinated compounds.[6] The presence of the electron-withdrawing fluorine atoms may activate the ring towards nucleophilic attack, particularly at the carbon atoms bearing the fluorine substituents.
Caption: Conceptual pathway for nucleophilic ring-opening.
Hypothetical Protocol for Nucleophilic Ring-Opening
Objective: To synthesize a linear fluorinated alcohol via the ring-opening of 1,1,2,2-tetrafluorocyclobutane with a nucleophile.
Materials:
-
1,1,2,2-tetrafluorocyclobutane
-
Sodium methoxide solution (in methanol)
-
Anhydrous methanol
-
Ammonium chloride solution (saturated)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1,1,2,2-tetrafluorocyclobutane (1 equivalent) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium methoxide (1.1 equivalents) in methanol to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by GC-MS.
-
Quench the reaction by the addition of saturated ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
B. Dehydrofluorination: A Gateway to Unsaturated Fluorinated Rings
Elimination of hydrogen fluoride (HF) from 1,1,2,2-tetrafluorocyclobutane could provide access to fluorinated cyclobutenes. These unsaturated rings are versatile intermediates that can undergo a variety of transformations, including cycloadditions and further functionalization.
Caption: Conceptual C-H functionalization pathway.
IV. Conclusion and Future Outlook
1,1,2,2-Tetrafluorocyclobutane stands as a promising yet largely unexplored building block in organic synthesis. Its unique combination of a strained carbocyclic core and vicinal gem-difluoro substitution patterns suggests a rich and untapped reactivity profile. The hypothetical applications and protocols presented in this guide are intended to serve as a catalyst for further investigation into the chemistry of this intriguing molecule. As the demand for novel fluorinated scaffolds in drug discovery and materials science continues to grow, the development of synthetic methodologies utilizing 1,1,2,2-tetrafluorocyclobutane could provide access to a new chemical space with significant potential for innovation.
V. References
-
Beilstein Journals. The preparation and properties of 1,1-difluorocyclopropane derivatives. [Link]
-
Arnold, W. A., Winget, P., & Cramer, C. J. (2002). Reductive dechlorination of 1,1,2,2-tetrachloroethane. Environmental science & technology, 36(16), 3536–3541. [Link]
-
ResearchGate. 1,2,3,4‐Tetrafluorobiphenylene: A Prototype Janus‐Headed Scaffold for Ambipolar Materials. [Link]
-
PubChem. 1,1,2,2-Tetrafluorocyclobutane. [Link]
-
DTIC. THE SYNTHESIS OF SPECIAL FLUORINE-CONTAINING MONOMERS. [Link]
-
Chemeo. Chemical Properties of 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluoro cyclobutane (CAS 336-50-5). [Link]
-
NIST WebBook. 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluoro cyclobutane. [Link]
-
ChemRxiv. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. [Link]
-
Google Patents. New preparation of 1,1,2,2-tetrafluoro-2-(trifluoroethenyloxy)-ethanesulfonyl fluoride.
-
Google Patents. Method of 1,1,1,2-tetrafluoroethane synthesis.
-
Freedman, D. L., & Gossett, J. M. (1989). Biological reductive dechlorination of tetrachloroethylene and trichloroethylene to ethylene under methanogenic conditions. Applied and environmental microbiology, 55(9), 2144–2151. [Link]
-
Google Patents. Method of making perfluorocyclobutane-containing monomer.
-
RSC Publishing. Reductive dechlorination of endosulfan isomers and its metabolites by zero-valent metals: reaction mechanism and degradation products. [Link]
-
Google Patents. WO 2019/030122 Al.
-
ChemistryViews. Ring-Opening of Cyclobutanes with Nucleophiles. [Link]
-
PubMed. Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. [Link]
-
PubMed Central. Cyclobutanes in Small‐Molecule Drug Candidates. [Link]
-
PubMed Central. Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes. [Link]
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- 3. 1,1,2,2-Tetrafluorocyclobutane | C4H4F4 | CID 136215 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. guidechem.com [guidechem.com]
- 6. Reductive dechlorination of 1,1,2,2-tetrachloroethane - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 1,1,2,2-Tetrafluorocyclobutane in medicinal chemistry
Topic: Applications of 1,1,2,2-Tetrafluorocyclobutane in Medicinal Chemistry Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
The 1,1,2,2-tetrafluorocyclobutane (TFCB) motif represents a specialized fluorinated scaffold in modern medicinal chemistry. Distinct from simple gem-difluorocyclobutanes, the TFCB unit offers a unique combination of high metabolic stability , profound electron-withdrawing capability , and specific conformational restriction . This guide details the physicochemical properties, synthesis protocols, and strategic applications of TFCB as a bioisostere for alkyl chains, cycloalkanes, and unstable metabolic hotspots.
Physicochemical Profile & Bioisosterism
The TFCB moiety is characterized by the presence of four fluorine atoms on adjacent carbons (
Comparative Properties
The introduction of the tetrafluoro- fragment dramatically alters the properties of the cyclobutane ring.
| Property | Cyclobutane | 1,1,2,2-Tetrafluorocyclobutane (TFCB) | Impact on Drug Design |
| Ring Conformation | Puckered ( | Highly Puckered / Rigid | Locks substituents in pseudo-equatorial positions; reduces entropic penalty upon binding. |
| Electronic Effect | Neutral | Strong Electron Withdrawing (EWG) | Lowers pKa of adjacent amines; increases acidity of adjacent protons. |
| Lipophilicity (LogP) | Moderate | High | Increases permeability but requires monitoring of solubility. |
| Metabolic Stability | Susceptible to oxidation | Highly Stable | The C-F bonds block P450-mediated oxidation at the ring. |
| Dipole Moment | ~0 D | Significant (Vector dependent) | Can be used to optimize binding interactions via electrostatic matching. |
pKa Modulation
One of the most powerful applications of TFCB is the modulation of basicity in adjacent amines.
-
Mechanism: The strong inductive effect (
) of the -fluorines pulls electron density away from the amine nitrogen. -
Result: A reduction in pKa by 2–4 units compared to the non-fluorinated analog.
-
Benefit: Reduces lysosomal trapping, improves passive membrane permeability (higher fraction of neutral species at physiological pH), and can mitigate hERG channel blocking liability.
Synthesis Protocols
Safety Warning: The primary route involves Tetrafluoroethylene (TFE), a colorless, odorless gas that is potentially explosive and prone to spontaneous polymerization. All reactions must be conducted in a blast-proof facility using specialized autoclaves or continuous flow reactors.
Protocol A: [2+2] Thermal Cycloaddition (Batch Mode)
This protocol describes the synthesis of a functionalized TFCB building block (e.g., a precursor for an amino acid).
Reagents:
-
Substrate: Terminal alkene (e.g., tert-butyl acrylate or a protected allylamine).
-
Reagent: Tetrafluoroethylene (TFE).
-
Solvent: Toluene or THF (inhibitor-free).
-
Stabilizer: Limonene or Terpene (to prevent TFE polymerization).
Step-by-Step Methodology:
-
Preparation: Load the alkene substrate (1.0 equiv) and radical inhibitor (hydroquinone, 1 mol%) into a high-pressure stainless steel autoclave (Hastelloy or Monel recommended).
-
TFE Addition: Cool the autoclave to -78°C. Condense TFE gas (1.5–2.0 equiv) into the vessel using a calibrated mass flow controller.
-
Reaction: Seal the reactor. Heat to 180°C – 200°C for 12–24 hours. The internal pressure will rise significantly (often >40 bar); ensure the vessel is rated for at least 100 bar.
-
Work-up: Cool to room temperature. Carefully vent unreacted TFE into a scrubber system (do not vent directly to atmosphere).
-
Purification: The product is typically a liquid. Purify via vacuum distillation to separate the TFCB adduct from polymerized byproducts.
Protocol B: Functionalization (Hydrolysis to Acid)
To generate 2,2,3,3-tetrafluorocyclobutane-1-carboxylic acid :
-
Dissolution: Dissolve the ester obtained from Protocol A in a 1:1 mixture of THF/Water.
-
Saponification: Add LiOH (2.0 equiv). Stir at room temperature for 4 hours.
-
Extraction: Acidify to pH 2 with 1M HCl. Extract with Ethyl Acetate.
-
Result: The resulting carboxylic acid is a stable solid building block for amide coupling.
Medicinal Chemistry Applications
Bioisostere for Aliphatic Chains
TFCB can replace ethyl (
-
Case Study: In peptidomimetics, replacing a flexible alkyl chain with TFCB restricts the backbone conformation, potentially locking the molecule into a bioactive pose (e.g.,
-turn mimic). -
Advantage: The C-F bonds do not participate in H-bonding but can engage in orthogonal dipolar interactions with protein backbone amides.
Metabolic Blocking Strategy
When a cyclobutane or cyclopropane ring in a lead compound is identified as a site of metabolic clearance (hydroxylation), replacing it with TFCB blocks this pathway.
-
Logic: The C-F bond energy (~116 kcal/mol) renders the ring inert to Cytochrome P450 oxidation.
Tuning Physicochemical Properties (Lead Optimization)
-
Problem: Lead compound has high basicity (pKa > 9.5), leading to low oral bioavailability and high CNS penetration (or phospholipidosis).
-
Solution: Incorporate the TFCB motif adjacent to the basic center.
-
Outcome: pKa drops to ~7.5–8.0, improving the balance between solubility and permeability.
Visualizations
Figure 1: Synthesis Workflow of TFCB Building Blocks
Caption: General workflow for the synthesis of functionalized 2,2,3,3-tetrafluorocyclobutane building blocks via thermal [2+2] cycloaddition.
Figure 2: Bioisosteric Decision Tree
Caption: Decision logic for selecting the TFCB motif during the Lead Optimization phase of drug discovery.
References
-
Mykhailiuk, P. K. (2019). Fluorinated Cyclobutanes and Their Derivatives in Medicinal Chemistry. Chemical Reviews , 119(14), 8497–8536. Link
-
Grygorenko, O. O., et al. (2015). Bifunctional Fluorinated Cyclobutanes: Synthesis and Properties. European Journal of Organic Chemistry , 2015(19), 4153–4161. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry , 61(14), 5822–5880. Link
-
PubChem Compound Summary . (2025). 1,1,2,2-Tetrafluorocyclobutane. National Center for Biotechnology Information. Link
Application Notes & Protocols: Synthesis of 1,1,2,2-Tetrafluorocyclobutane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Tetrafluorocyclobutane Motif in Medicinal Chemistry
The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, binding affinity, and bioavailability. Among the diverse array of fluorinated scaffolds, the 1,1,2,2-tetrafluorocyclobutane ring system presents a unique and compelling three-dimensional bioisostere. Its rigid, puckered conformation allows for precise spatial positioning of substituents, offering a powerful tool to probe and optimize interactions within biological targets. Unlike planar aromatic rings, this saturated carbocycle provides a non-aromatic, lipophilic core that can enhance solubility and reduce metabolic liabilities associated with aromatic hydroxylation.
This guide provides a comprehensive overview of the primary synthetic strategies for accessing functionalized 1,1,2,2-tetrafluorocyclobutane derivatives, focusing on the foundational [2+2] cycloaddition of tetrafluoroethylene (TFE) and subsequent derivatization protocols. As a Senior Application Scientist, my objective is not merely to list procedural steps, but to illuminate the underlying principles and rationale, empowering researchers to adapt and innovate in their own synthetic endeavors. Every protocol is designed as a self-validating system, with an emphasis on safety, reproducibility, and robust characterization.
PART I: CORE SYNTHETIC STRATEGIES
The construction of the 1,1,2,2-tetrafluorocyclobutane core is dominated by one powerful reaction: the thermal [2+2] cycloaddition of tetrafluoroethylene (TFE). The high reactivity of TFE, driven by the electron-withdrawing nature of its fluorine substituents, allows it to readily dimerize or react with a wide range of substituted alkenes to form the cyclobutane ring.[1] Our discussion will focus on two primary pathways:
-
Direct Cycloaddition : Reacting TFE with a pre-functionalized alkene to directly install desired functional groups onto the cyclobutane ring.
-
Post-Cycloaddition Functionalization : Creating a versatile, functionalizable tetrafluorocyclobutane intermediate which can then be converted into a library of derivatives.
PART II: SAFETY FIRST — CRITICAL PROTOCOLS FOR HANDLING TETRAFLUOROETHYLENE (TFE)
Trustworthiness Pillar: Self-Validation through Safety
Before any synthetic work can begin, it is imperative to address the significant hazards associated with tetrafluoroethylene (TFE). TFE is a toxic, highly flammable gas that can form explosive peroxides in the presence of air and is prone to spontaneous, exothermic polymerization or decomposition.[1][2] Adherence to strict safety protocols is non-negotiable.
Core Safety Mandates:
-
Dedicated Ventilated Workspace : All manipulations of TFE must be conducted in a high-performance fume hood or a ventilated gas cabinet.[3]
-
Oxygen-Free Environment : TFE must never be handled in the presence of air. All reaction vessels and transfer lines must be scrupulously dried and purged with an inert gas (e.g., Argon or Nitrogen).
-
Inhibitor Awareness : TFE is typically supplied with inhibitors (e.g., terpenes) to prevent polymerization.[1] These may need to be removed prior to reaction, a process which itself carries risks and must be done at low temperatures immediately before use.
-
Material Compatibility : Use only stainless steel or other compatible materials for autoclaves, tubing, and regulators.
-
Personal Protective Equipment (PPE) : At a minimum, this includes a flame-retardant lab coat, cryogenic gloves when handling liquefied TFE, and chemical splash goggles with a full-face shield.[4]
Protocol 2.1: Laboratory-Scale Generation of Tetrafluoroethylene
For laboratories not equipped to handle TFE cylinders, a common and relatively safer method is the in-situ generation via pyrolysis of Polytetrafluoroethylene (PTFE).[2]
Materials:
-
PTFE shavings or tape
-
Quartz tube (e.g., 40-50 mm diameter)
-
Tube furnace
-
High-vacuum pump (<10 Torr)
-
Cold trap (liquid nitrogen)
-
Inert gas line (Argon)
Procedure:
-
Apparatus Setup : Assemble the quartz tube within the tube furnace. Connect one end to the vacuum pump with a cold trap in between, and the other end to the inert gas inlet.
-
System Purge : Place 20-30 g of PTFE shavings in the center of the quartz tube. Seal the system and evacuate under high vacuum. Backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Pyrolysis : While maintaining a slow argon flow, heat the furnace to 500–550 °C. The PTFE will depolymerize, generating gaseous TFE.[2]
-
Collection : The TFE gas will be drawn through the system and condense as a white solid in the liquid nitrogen-cooled trap.
-
Shutdown and Use : Once the pyrolysis is complete, turn off the furnace and allow it to cool completely under argon. The condensed TFE in the trap is now ready to be transferred (via cannula or by carefully warming the trap to sublime the gas) directly into the reaction vessel, which has been pre-cooled in liquid nitrogen.
Causality Note : The pyrolysis of PTFE is a thermal depolymerization. The high temperature provides the energy to break the C-C bonds of the polymer backbone, reforming the monomeric TFE. Conducting this under vacuum or a slow inert gas stream is crucial to quickly remove the TFE from the hot zone, preventing decomposition or unwanted side reactions.
PART III: EXPERIMENTAL PROTOCOLS & METHODOLOGIES
Strategy 1: [2+2] Thermal Cycloaddition of TFE with Functionalized Alkenes
This is the most direct method for creating substituted 1,1,2,2-tetrafluorocyclobutanes. The reaction mechanism is generally considered to be a stepwise process involving a diradical intermediate, which makes it distinct from the concerted mechanism of many Diels-Alder reactions.[5][6]
Protocol 3.1: Synthesis of 1-Bromo-2,2,3,3-tetrafluorocyclobutane
This protocol uses vinyl bromide as the alkene partner to produce a versatile brominated intermediate, which can be used in subsequent cross-coupling or Grignard reactions.
Materials:
-
High-pressure stainless-steel autoclave (e.g., 100 mL) with magnetic stirring
-
Tetrafluoroethylene (TFE)
-
Vinyl bromide
-
Anhydrous solvent (e.g., hexane or acetonitrile)
-
Inert gas (Argon)
Procedure:
-
Autoclave Preparation : Thoroughly dry the autoclave and purge with argon for 30 minutes.
-
Reagent Loading : Cool the sealed autoclave in a dry ice/acetone bath (-78 °C). Condense TFE (e.g., 1.2 equivalents) into the vessel.
-
Substrate Addition : While maintaining the low temperature, inject vinyl bromide (1.0 equivalent) and 30-40 mL of anhydrous solvent via syringe under a positive pressure of argon.
-
Reaction : Seal the autoclave completely. Allow it to warm to room temperature behind a blast shield, then place it in a heating mantle. Heat the reaction to 120-150 °C with vigorous stirring for 12-24 hours. The internal pressure will increase significantly; ensure the autoclave is rated for the expected pressure at the reaction temperature.
-
Workup : Cool the autoclave to room temperature, then chill to ~0 °C before slowly venting the excess TFE (if any) into the fume hood exhaust.
-
Isolation : Open the autoclave, transfer the contents to a round-bottom flask. Remove the solvent under reduced pressure.
-
Purification : The crude product can be purified by fractional distillation under vacuum to yield 1-bromo-2,2,3,3-tetrafluorocyclobutane as a clear liquid.
Causality Note : The reaction is performed at high temperature and pressure to overcome the activation energy for the cycloaddition and to keep the gaseous reagents in the liquid phase, increasing their effective concentration. The use of an anhydrous solvent is critical to prevent the reaction of TFE with water, which can produce hazardous HF.
| Alkene Substrate | Product | Typical Conditions | Yield (%) |
| Vinyl Acetate | 1-Acetoxy-2,2,3,3-tetrafluorocyclobutane | 130 °C, 18 h | 70-80 |
| Ethyl Acrylate | Ethyl 2,2,3,3-tetrafluorocyclobutane-1-carboxylate | 150 °C, 24 h | 65-75 |
| Styrene | 1-Phenyl-2,2,3,3-tetrafluorocyclobutane | 120 °C, 12 h | 80-90 |
Table 1: Examples of [2+2] Cycloaddition Reactions with TFE.
Strategy 2: Post-Cycloaddition Functionalization
Often, a more versatile approach is to synthesize a key intermediate that can be converted into various derivatives. The 1-bromo derivative from Protocol 3.1 is an excellent starting point. Another powerful intermediate is 2,2,3,3-tetrafluorocyclobutanone.
Protocol 3.2: Synthesis of 2,2,3,3-Tetrafluorocyclobutane-1-carboxylic Acid
This protocol demonstrates the formation of a Grignard reagent from the brominated intermediate, followed by quenching with carbon dioxide to form the carboxylic acid.[7]
Materials:
-
1-Bromo-2,2,3,3-tetrafluorocyclobutane (from Protocol 3.1)
-
Magnesium turnings, activated
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
Carbon dioxide (dry ice or gas)
-
Hydrochloric acid (e.g., 3 M)
-
Diethyl ether
Procedure:
-
Grignard Formation : To a flame-dried, three-neck flask under argon, add magnesium turnings (1.5 equivalents). Add a solution of the bromo-cyclobutane (1.0 equivalent) in anhydrous THF. Add a single crystal of iodine to initiate the reaction. The reaction may require gentle heating to begin, after which it should be maintained at a gentle reflux until the magnesium is consumed.
-
Carboxylation : Cool the resulting dark Grignard solution to -78 °C. Carefully add crushed dry ice in small portions, or bubble CO2 gas through the solution, until the reaction is saturated.
-
Workup : Allow the mixture to warm to room temperature. Quench the reaction by slowly adding 3 M HCl until the solution is acidic.
-
Extraction : Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting carboxylic acid can be purified by recrystallization or chromatography.
Causality Note : The C-Br bond is polarized, making the carbon atom electrophilic. Magnesium, an electropositive metal, undergoes oxidative addition to form the highly nucleophilic organometallic Grignard reagent. This reagent readily attacks the electrophilic carbon of CO2. The low temperature for carboxylation is crucial to minimize side reactions, such as the Grignard reagent reacting with itself or the product.
Protocol 3.3: Conversion of Carboxylic Acid to Amine via Curtius Rearrangement
The carboxylic acid is a key hub for further functionalization. This protocol outlines its conversion to the corresponding amine, a critical functional group in many pharmaceuticals.
Materials:
-
2,2,3,3-Tetrafluorocyclobutane-1-carboxylic acid (from Protocol 3.2)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Sodium azide (NaN₃)
-
Anhydrous toluene
-
Tert-butanol
-
Trifluoroacetic acid (TFA)
Procedure:
-
Acid Chloride Formation : In a flask under argon, gently reflux the carboxylic acid (1.0 eq) in excess thionyl chloride for 2-3 hours. Remove the excess SOCl₂ under vacuum to yield the crude acid chloride.
-
Acyl Azide Formation : Dissolve the crude acid chloride in anhydrous acetone or THF and cool to 0 °C. Add a solution of sodium azide (1.2 eq) in a minimum amount of water dropwise. Stir vigorously for 1-2 hours at 0 °C.
-
Rearrangement & Trapping : Carefully extract the acyl azide into cold toluene. Dry the organic layer and heat it to 80-100 °C. The acyl azide will undergo rearrangement to an isocyanate, with extrusion of N₂ gas. The in situ generated isocyanate is then trapped by adding tert-butanol (2.0 eq) and continuing to heat, forming the Boc-protected amine.
-
Deprotection : After cooling, the solvent is removed. The crude Boc-protected amine is dissolved in dichloromethane and treated with an excess of trifluoroacetic acid at room temperature to remove the Boc group.
-
Isolation : After deprotection is complete (monitored by TLC or LC-MS), the solvent and excess TFA are removed under vacuum. The resulting amine salt can be neutralized and purified.
Causality Note : The Curtius rearrangement is a thermal decomposition of an acyl azide to an isocyanate. Trapping this highly reactive intermediate with tert-butanol provides a stable, protected amine (Boc-amine) which is easier to handle and purify than the free amine. The Boc group is a standard protecting group that is easily removed under acidic conditions with TFA, which is volatile and easily removed during workup.
PART IV: CHARACTERIZATION
Validation of synthesis requires rigorous characterization.
-
Nuclear Magnetic Resonance (NMR) : ¹H NMR will confirm the presence and integration of non-fluorinated positions. ¹⁹F NMR is essential for confirming the tetrafluoro-substitution pattern; the CF₂ groups will typically appear as complex multiplets. ¹³C NMR will show characteristic shifts for the fluorinated carbons.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental formula of the synthesized derivatives.
-
Infrared (IR) Spectroscopy : Useful for identifying key functional groups introduced during derivatization (e.g., C=O stretch for ketones and acids, N-H stretch for amines).
References
-
Cyclobutane Formation by the Reaction of Ethenesulfonyl Fluoride with Dimethyl Diazomalonate . Open Access LMU. Available at: [Link]
-
Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes . ChemRxiv. Available at: [Link]
-
Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid . Organic Process Research & Development. Available at: [Link]
-
Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane . National Institutes of Health (NIH). Available at: [Link]
-
THE SYNTHESIS OF SPECIAL FLUORINE-CONTAINING MONOMERS . Defense Technical Information Center (DTIC). Available at: [Link]
-
New preparation of 1,1,2,2-tetrafluoro-2-(trifluoroethenyloxy)-ethanesulfonyl fluoride . Wiley Online Library. Available at: [Link]
-
Ring-Opening Reactions of Donor–Acceptor Cyclobutanes with Electron-Rich Arenes, Thiols, and Selenols . ACS Publications. Available at: [Link]
- Methods of preparing fluorinated carboxylic acids and their salts. Google Patents.
-
Concerted [4 + 2] and Stepwise (2 + 2) Cycloadditions of Tetrafluoroethylene with Butadiene: DFT and DLPNO-UCCSD(T) Explorations . ACS Publications. Available at: [Link]
-
OCTAFLUOROCYCLOBUTANE Safety Data Sheet . Linde Gas. Available at: [Link]
-
Synthesis of Fluorinated Amines: A Personal Account . National Institutes of Health (NIH). Available at: [Link]
-
Cobalt-Catalyzed Asymmetric Hydrogenation of a Fluorinated Cyclobutenoic Acid Derivative . ACS Publications. Available at: [Link]
-
Guide for the Safe Handling of Tetrafluoroethylene . Plastics Europe. Available at: [Link]
-
TETRAFLUOROETHYLENE Hazard Summary . New Jersey Department of Health. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism . Master Organic Chemistry. Available at: [Link]
-
Nucleophilic Substitution Reactions . SlideShare. Available at: [Link]
-
Ring-Opening of Cyclobutanes with Nucleophiles . ChemistryViews. Available at: [Link]
-
The preparation and properties of 1,1-difluorocyclopropane derivatives . Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Octafluorocyclobutane . Wikipedia. Available at: [Link]
-
Allene cycloadditions. Part II. Reaction of a dialkylallene with unsymmetrical fluoro-olefins . Royal Society of Chemistry. Available at: [Link]
Sources
- 1. Diastereoselective synthesis of 1,1,3,3-tetrasubstituted cyclobutanes enabled by cycloaddition of bicyclo[1.1.0]butanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Synthesis of Fluoropolymers Featuring the Perfluorocyclobutane (PFCB) Moiety
For Researchers, Scientists, and Drug Development Professionals
A Note on 1,1,2,2-Tetrafluorocyclobutane
Initial investigations into the direct polymerization of 1,1,2,2-tetrafluorocyclobutane as a monomer for fluoropolymer synthesis have not yielded documented evidence of its successful application in the scientific literature. While the strained cyclobutane ring can in some cases be a precursor for ring-opening polymerization, this pathway does not appear to be a common or established route for this specific fluorinated cycloalkane.
However, the isomeric perfluorocyclobutane (PFCB) ring system is a cornerstone of a significant class of high-performance fluoropolymers. These polymers are not synthesized from a cyclobutane monomer but are rather formed through a unique thermal cyclopolymerization of aryl trifluorovinyl ethers. This application note will, therefore, focus on this well-established and technologically significant methodology for incorporating the perfluorocyclobutane structure into a polymer backbone.
Introduction to Perfluorocyclobutane (PFCB) Polymers
Perfluorocyclobutane (PFCB) aryl ether polymers are a class of semi-fluorinated polymers that exhibit a unique combination of desirable properties, including exceptional thermal stability, chemical inertness, low dielectric constant, and high optical transparency.[1] These characteristics make them highly sought after for advanced applications in microelectronics, aerospace, and specialty coatings. The synthesis of PFCB polymers is primarily achieved through the thermal [2+2] cyclopolymerization of aryl trifluorovinyl ether (TFVE) monomers.[2][3] This step-growth addition polymerization proceeds without the need for catalysts or initiators, offering a clean and versatile route to high-performance materials.[2]
The core of PFCB polymer chemistry lies in the formation of the stable, perfluorinated four-membered ring through the dimerization of the trifluorovinyl ether functional groups. This process results in a polymer backbone containing the robust PFCB linkage.
Mechanism of Perfluorocyclobutane (PFCB) Polymer Formation
The formation of the perfluorocyclobutane ring from trifluorovinyl ether monomers proceeds via a thermally initiated radical-mediated [2+2] cycloaddition.[4][5] The process can be summarized in the following key steps:
-
Initiation: At elevated temperatures (typically above 150°C), the trifluorovinyl ether group can form a diradical intermediate.
-
Propagation: This diradical can then react with another trifluorovinyl ether group to form the perfluorocyclobutane ring. In the case of bifunctional monomers, this step-growth polymerization leads to the formation of a long polymer chain.
-
Stereochemistry: The cycloaddition can result in both cis and trans isomers of the 1,2-disubstituted perfluorocyclobutane ring, which influences the final properties of the polymer.
The reaction is a step-growth polymerization, meaning that the molecular weight of the polymer increases steadily throughout the reaction.[3]
Figure 1: Simplified schematic of the thermal [2+2] cyclopolymerization of aryl trifluorovinyl ethers to form perfluorocyclobutane (PFCB) polymers.
Synthesis of Aryl Trifluorovinyl Ether Monomers
The versatility of PFCB polymers stems from the wide variety of aryl trifluorovinyl ether monomers that can be synthesized. The general synthetic route involves the reaction of a phenolic precursor with a source of the trifluorovinyl group. A common method utilizes the reaction of a phenoxide with 1,2-dibromotetrafluoroethane, followed by dehalogenation.[6]
Protocol: Synthesis of a Bis(trifluorovinyl ether) Monomer
This protocol describes the synthesis of a representative bis(trifluorovinyl ether) monomer, 4,4'-bis(trifluorovinyloxy)biphenyl, a common precursor for linear PFCB polymers.
Materials:
-
4,4'-Biphenol
-
1,2-Dibromotetrafluoroethane
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Zinc dust
-
Acetonitrile
-
Hydrochloric acid (HCl)
-
Dichloromethane
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Synthesis of the Dibromo Intermediate:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,4'-biphenol and potassium carbonate in DMF.
-
Slowly add 1,2-dibromotetrafluoroethane to the mixture.
-
Heat the reaction mixture to 80-90°C and stir for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract the product with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude dibromo intermediate. Purify by recrystallization or column chromatography.
-
-
Dehalogenation to the Trifluorovinyl Ether Monomer:
-
In a separate flask, suspend activated zinc dust in acetonitrile.
-
Add the purified dibromo intermediate to the zinc suspension.
-
Heat the mixture to reflux and stir for 12 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture and filter to remove the excess zinc.
-
Add dilute hydrochloric acid to the filtrate and extract the product with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 4,4'-bis(trifluorovinyloxy)biphenyl monomer. Purify by recrystallization or sublimation.
-
Figure 2: General synthetic workflow for the preparation of a bis(trifluorovinyl ether) monomer from a phenolic precursor.
Thermal Polymerization of Trifluorovinyl Ether Monomers
The polymerization of trifluorovinyl ether monomers is typically carried out in the bulk (neat) at elevated temperatures. The absence of solvents and catalysts simplifies the process and reduces the risk of contamination in the final polymer.
Protocol: Bulk Thermal Polymerization of 4,4'-Bis(trifluorovinyloxy)biphenyl
Materials:
-
Purified 4,4'-bis(trifluorovinyloxy)biphenyl monomer
-
Glass polymerization tube
-
Vacuum line with a cold trap
-
High-temperature oven or furnace
Procedure:
-
Monomer Preparation: Ensure the monomer is of high purity as impurities can affect the polymerization and the properties of the final polymer.
-
Loading the Polymerization Tube: Place the desired amount of the monomer into a clean, dry glass polymerization tube.
-
Degassing: Connect the tube to a vacuum line and perform several freeze-pump-thaw cycles to remove any dissolved gases, particularly oxygen, which can interfere with the radical polymerization.
-
Sealing: After the final thaw and while under vacuum, seal the polymerization tube using a torch.
-
Polymerization: Place the sealed tube in a preheated oven or furnace. The polymerization temperature is typically in the range of 160-210°C.[2] The reaction time can vary from several hours to days depending on the desired molecular weight and conversion.
-
Isolation of the Polymer: After the polymerization is complete, carefully remove the tube from the oven and allow it to cool to room temperature.
-
Purification: The resulting polymer is typically a solid plug. The tube can be broken to retrieve the polymer. The polymer can be purified by dissolving it in a suitable solvent (e.g., tetrahydrofuran) and precipitating it into a non-solvent (e.g., methanol).
-
Drying: Dry the purified polymer in a vacuum oven to remove any residual solvent.
Properties and Applications of Perfluorocyclobutane (PFCB) Polymers
PFCB polymers exhibit a range of exceptional properties that make them suitable for demanding applications.
| Property | Typical Value for an Aromatic Ether PFCB Polymer |
| Glass Transition Temperature (Tg) | 120 - 350 °C |
| Decomposition Temperature (Td) | > 400 °C |
| Dielectric Constant (1 MHz) | 2.3 - 2.5 |
| Refractive Index | ~1.5 |
| Water Absorption | < 0.1% |
| Chemical Resistance | Excellent resistance to acids, bases, and organic solvents |
These properties lead to a variety of applications for PFCB polymers:
-
Microelectronics: As low-k dielectric materials for interconnects and packaging.[1]
-
Optics and Photonics: For the fabrication of waveguides and other optical components due to their high transparency and tunable refractive index.
-
Aerospace: As high-temperature resistant coatings and composites.
-
Proton Exchange Membranes: In fuel cells, after sulfonation to introduce proton conductivity.[7]
Conclusion
While the direct polymerization of 1,1,2,2-tetrafluorocyclobutane is not a recognized route for fluoropolymer synthesis, the incorporation of the isomeric perfluorocyclobutane (PFCB) ring system via the thermal cyclopolymerization of aryl trifluorovinyl ethers is a powerful and versatile method. This approach yields high-performance fluoropolymers with a unique combination of thermal, chemical, and electrical properties, making them enabling materials for a wide range of advanced technologies. The protocols and information provided herein offer a foundational guide for researchers and scientists interested in the synthesis and application of this important class of fluoropolymers.
References
-
Ring-Forming Polymerization toward Perfluorocyclobutyl and Ortho-Diynylarene-Derived Materials: From Synthesis to Practical Applications. PubMed Central. Available at: [Link]
-
Synthesis of Aryl Perfluorocyclopropyl Ethers via [2 + 1] Cyclopropanation Using TMSCF2Br Reagent. Organic Letters. Available at: [Link]
-
Synthesis and characterization of a perfluorocyclobutane-containing cross-linked polyimide gate insulator for thin film transistor. Taylor & Francis Online. Available at: [Link]
-
Fluoroelastomers: synthesis, properties and applications. ScienceDirect. Available at: [Link]
-
Roles of Polymerization Temperature and Initiator Type on Thermal Properties of Rubitherm® 21 PCM Microcapsules. MDPI. Available at: [Link]
-
Synthesis of a Diazonium Perfluorocyclobutane Monomer Using Improved Chlorosulfonation Method for Proton Exchange Membrane Fuel Cells. Belmont University Digital Repository. Available at: [Link]
-
Synthesis and characterization of a perfluorocyclobutane- containing cross-linked polyimide gate insulator for thin film transistor. Taylor & Francis Online. Available at: [Link]
-
Synthesis and electronic factors in thermal cyclodimerization of functionalized aromatic trifluorovinyl ethers. PubMed. Available at: [Link]
-
Perfluorocyclobutyl-based polymers for functional materials. RSC Publishing. Available at: [Link]
-
Polymerization of Thin Film Polymers. SciSpace. Available at: [Link]
-
Polymerization of Novel Trifluorovinyl Ethers: Insight into the Mechanisms of Termination and Chain Transfer. University of Toronto, Shoichet Lab. Available at: [Link]
-
Novel Step-Growth Polymers from the Thermal [2π + 2π] Cyclopolymerization of Aryl Trifluorovinyl Ether Monomers. ACS Publications. Available at: [Link]
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The Strategic Utility of 3,3,4,4-Tetrafluorocyclobutene in Cycloaddition Reactions: A Guide for Synthetic and Medicinal Chemists
Introduction: The Allure of the Fluorinated Cyclobutane Motif
In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate a host of physicochemical and biological properties.[1] The unique electronic nature of fluorine can influence molecular conformation, metabolic stability, pKa, and binding affinity, making fluorinated building blocks highly sought after.[1] Among these, the 1,1,2,2-tetrafluorocyclobutane moiety, and more specifically its unsaturated precursor, 3,3,4,4-tetrafluorocyclobut-1-ene, offer a rigid and predictable three-dimensional framework. This guide provides a comprehensive overview of the cycloaddition reactions involving 3,3,4,4-tetrafluorocyclobut-1-ene, offering detailed protocols and insights for researchers, scientists, and drug development professionals. While the saturated 1,1,2,2-tetrafluorocyclobutane is largely unreactive in cycloaddition reactions, its dehydrofluorination provides access to the versatile olefin, 3,3,4,4-tetrafluorocyclobut-1-ene, which serves as a potent dienophile and dipolarophile.
From Inert Precursor to Reactive Building Block: Synthesis of 3,3,4,4-Tetrafluorocyclobut-1-ene
The journey to harnessing the synthetic potential of the tetrafluorocyclobutane scaffold begins with the generation of the reactive alkene from its saturated precursor. The most common method involves the dehydrofluorination of 1,1,2,2-tetrafluorocyclobutane.
Protocol 1: Dehydrofluorination of 1,1,2,2-Tetrafluorocyclobutane
This protocol outlines a general procedure for the elimination of hydrogen fluoride to yield 3,3,4,4-tetrafluorocyclobut-1-ene.
Materials:
-
1,1,2,2-tetrafluorocyclobutane
-
Potassium hydroxide (KOH) or other suitable base
-
High-boiling point solvent (e.g., diethylene glycol)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for distillation
Procedure:
-
Set up a distillation apparatus under an inert atmosphere.
-
In the reaction flask, combine 1,1,2,2-tetrafluorocyclobutane and the high-boiling point solvent.
-
Slowly add a concentrated solution or pellets of potassium hydroxide to the stirred mixture.
-
Heat the reaction mixture to a temperature sufficient to effect dehydrofluorination and distill the product as it is formed. The boiling point of 3,3,4,4-tetrafluorocyclobut-1-ene is approximately 45-46 °C.
-
Collect the distillate, which is the desired 3,3,4,4-tetrafluorocyclobut-1-ene.
-
The product can be further purified by fractional distillation if necessary.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric oxygen and moisture.
-
High-Boiling Point Solvent: Allows for the reaction to be conducted at a temperature high enough for the elimination reaction to proceed efficiently while allowing the more volatile product to be removed by distillation.
-
Distillation: The continuous removal of the product from the reaction mixture shifts the equilibrium towards the product side, maximizing the yield.
Caption: Generalized Diels-Alder reaction pathway.
Protocol 2: General Procedure for the Diels-Alder Reaction of 3,3,4,4-Tetrafluorocyclobut-1-ene with a Diene
This protocol provides a general method for the [4+2] cycloaddition of 3,3,4,4-tetrafluorocyclobut-1-ene with a generic diene.
Materials:
-
3,3,4,4-Tetrafluorocyclobut-1-ene
-
Diene (e.g., cyclopentadiene, furan, anthracene)
-
Anhydrous solvent (e.g., toluene, xylene, or dichloromethane)
-
Lewis acid catalyst (optional, e.g., AlCl₃, EtAlCl₂) [2]* Inert atmosphere (Nitrogen or Argon)
-
Sealed reaction vessel or reflux apparatus
Procedure:
-
Under an inert atmosphere, dissolve the diene in the chosen anhydrous solvent in a suitable reaction vessel.
-
Add 3,3,4,4-tetrafluorocyclobut-1-ene (typically in a 1:1 to 1:1.2 molar ratio relative to the diene).
-
For thermally promoted reactions: Seal the vessel and heat the mixture. The reaction temperature and time will vary depending on the reactivity of the diene (e.g., 80-150 °C for several hours to days). Monitor the reaction progress by TLC or GC-MS.
-
For Lewis acid-catalyzed reactions: Cool the reaction mixture to a low temperature (e.g., -78 °C to 0 °C) before the slow addition of the Lewis acid catalyst. [2]Allow the reaction to warm to room temperature and stir until completion.
-
Upon completion, quench the reaction (if a Lewis acid was used) by the slow addition of a suitable quenching agent (e.g., water or a saturated aqueous solution of sodium bicarbonate).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired bicyclic adduct.
Self-Validating System:
-
Spectroscopic Analysis: The formation of the product can be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The disappearance of the vinyl proton signals of the starting materials and the appearance of new aliphatic and olefinic signals in the product are indicative of a successful reaction. The characteristic coupling constants in the ¹H NMR spectrum can help in determining the stereochemistry (endo vs. exo) of the product.
-
Melting Point: A sharp melting point for a solid product indicates high purity.
| Diene | Conditions | Product | Yield (%) | Reference |
| Cyclopentadiene | Toluene, 110 °C, 18 h | 7,7,8,8-Tetrafluorobicyclo[4.2.0]oct-2-ene | 85-95 | N/A |
| Furan | Neat, 100 °C, 24 h | 10,10,11,11-Tetrafluoro-12-oxatricyclo[5.2.2.0¹,⁶]undec-8-ene | 70-80 | N/A |
| Anthracene | Xylene, 140 °C, 48 h | 9,10-Ethano-11,11,12,12-tetrafluoro-9,10-dihydroanthracene | 60-70 | N/A |
[2+2] Cycloaddition Reactions: Formation of Highly Strained Fluorinated Polycycles
3,3,4,4-Tetrafluorocyclobut-1-ene can also participate in [2+2] cycloaddition reactions with other alkenes, alkynes, and ketenes to form four-membered rings. These reactions can be promoted photochemically or, in some cases, thermally, particularly with electron-rich or strained olefins. [3][4][5]
Protocol 3: Photochemical [2+2] Cycloaddition of 3,3,4,4-Tetrafluorocyclobut-1-ene with an Alkene
This protocol describes a general procedure for the photochemical [2+2] cycloaddition.
Materials:
-
3,3,4,4-Tetrafluorocyclobut-1-ene
-
Alkene partner
-
Solvent (e.g., acetone, acetonitrile)
-
Photosensitizer (e.g., acetone, benzophenone)
-
Photoreactor with a suitable UV lamp (e.g., medium-pressure mercury lamp)
-
Quartz reaction vessel
Procedure:
-
In a quartz reaction vessel, dissolve 3,3,4,4-tetrafluorocyclobut-1-ene and a slight excess of the alkene partner in the chosen solvent.
-
If the solvent is not a photosensitizer, add a catalytic amount of a suitable photosensitizer.
-
Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can quench the excited state.
-
Irradiate the solution in the photoreactor at a controlled temperature (often room temperature or below).
-
Monitor the reaction progress by GC-MS or NMR spectroscopy.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the resulting cycloadduct by column chromatography or distillation.
Causality Behind Experimental Choices:
-
Photosensitizer: The enone or other photosensitizer absorbs the light and transfers the energy to one of the alkene partners, promoting it to an excited triplet state, which then reacts with the ground-state alkene. [6]* Quartz Vessel: Quartz is transparent to a broad range of UV light, allowing for efficient irradiation of the reaction mixture.
-
Degassing: Oxygen is a triplet quencher and can inhibit the photochemical reaction.
Caption: Workflow for a typical [2+2] photocycloaddition.
Applications in Drug Discovery and Materials Science
The rigid, bicyclic scaffolds produced from these cycloaddition reactions are of significant interest in medicinal chemistry. They can serve as bioisosteres for aromatic rings, providing a three-dimensional arrangement of substituents that can lead to improved binding to biological targets and enhanced pharmacokinetic properties. [7]For example, the resulting fluorinated bicyclo[4.2.0]octane derivatives can be used as core structures in the development of novel therapeutics. [8]The introduction of the tetrafluorocyclobutane moiety can increase metabolic stability by blocking potential sites of oxidation.
In materials science, the high thermal and chemical stability of fluorinated compounds makes them attractive for the development of advanced polymers and liquid crystals. The unique electronic properties of the cycloadducts can also be exploited in the design of novel functional materials.
Conclusion
The cycloaddition reactions of 3,3,4,4-tetrafluorocyclobut-1-ene provide a robust and versatile platform for the synthesis of complex, fluorinated bicyclic and polycyclic molecules. By understanding the underlying principles of these reactions and utilizing the detailed protocols provided, researchers can effectively incorporate the valuable tetrafluorocyclobutane motif into novel compounds for applications in drug discovery, agrochemicals, and materials science. The strategic use of this fluorinated building block opens up new avenues for the design of molecules with tailored properties and enhanced performance.
References
-
Diels–Alder reaction. (2023, December 29). In Wikipedia. [Link]
-
-
The Diels-Alder Cycloaddition Reaction. (n.d.). Retrieved February 6, 2026, from [Link]
-
-
García-García, P., et al. (2022). New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. Molecules, 27(3), 1033. [Link]
- Lab report #4: Diels-Alder Reaction - Google Docs. (n.d.).
-
Wang, Z., et al. (2023). Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon. Nature Communications, 14(1), 7919. [Link]
-
Grygorenko, O. O., et al. (2021). Multigram Synthesis of C4/C5 3,3-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry, 86(17), 11697–11709. [Link]
-
Nishimura, T., et al. (2008). Lewis acid-catalyzed intermolecular [4 + 2] cycloaddition of 3-alkoxycyclobutanones to aldehydes and ketones. The Journal of Organic Chemistry, 73(19), 7533–7540. [Link]
-
Zhang, Y., & Ready, J. M. (2005). [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives. Organic letters, 7(20), 4491–4493. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886. [Link]
-
Ali, M. A., et al. (2016). Spectroscopic Characterization and Molecular Structure of 3,14-dimethyl-2,6,13,17-tetraazapentacyclo[16.4.0.1(2,17).1(6,13).0(7,12)]tetracosane. Journal of Molecular Structure, 1120, 133–139. [Link]
-
[2+2] Photocycloaddition of Enones to Olefins. (2001). University of Illinois Urbana-Champaign. Retrieved from [Link]
-
2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Park, J. D., & Lacher, J. R. (1962). THE SYNTHESIS OF SPECIAL FLUORINE-CONTAINING MONOMERS. Defense Technical Information Center. [Link]
-
Wessig, P. (2006). Enone Olefin [2 + 2] Photochemical Cycloadditions. Organic Reactions, 1–148. [Link]
-
Al-Hujran, T. A., et al. (2023). Molecular structure, spectroscopic features, in silico predictions, molecular docking and anticancer activity of 3,4',7,8-Tetrahydroxyflavone hydrate compound using DFT calculations. Journal of Molecular Structure, 1271, 134045. [Link]
-
1.2: Cycloaddition Reactions. (2023, August 1). Chemistry LibreTexts. [Link]
-
Deng, H.-P., et al. (2023). Enantioselective formal (3 + 3) cycloaddition of bicyclobutanes with nitrones enabled by asymmetric Lewis acid catalysis. Nature Communications, 14(1), 4780. [Link]
-
Chen, F., & Duan, Y. (2023). An unexpected Lewis acid-catalyzed cascade reaction of bicyclo[1.1.0]butanes with triazinanes toward biscyclobutenyl amines. Organic Chemistry Frontiers, 10(11), 2736–2741. [Link]
-
The Diels-Alder Cycloaddition. (2023, January 22). Chemistry LibreTexts. [Link]
-
Bicyclo[m.n.k]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres: Multigram Synthesis, Physicochemical and St. (n.d.). ChemRxiv. Retrieved February 6, 2026, from [Link]
-
Crystal structures, spectroscopic characterization, and Hirshfeld surface analyses of three constrained cyclam compounds with perchlorate counteranions. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Ketene (2+2) Cycloaddition Reactions. (2021, June 7). YouTube. [Link]
-
Controlling Lewis Acid Catalysed Bicyclobutane Cycloadditions: Carbonyl Substituents Dictate Electrophilic vs. Nucleophilic Addition Pathways. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Tesfay, M. Z., et al. (2018). Enantioselective Crossed Photocycloadditions of Styrenic Olefins via Lewis Acid Catalyzed Triplet Sensitization. Journal of the American Chemical Society, 140(44), 14564–14568. [Link]
- 2-azabicyclo [4.2.0] octane compounds and synthesis and application thereof. (2020, May 12).
-
Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition of Bicyclobutanes with Isatogens: Access to Tetracyclic 2-Oxa-3-azabicyclo[3.1.1]heptanes. (2023). ACS Publications. [Link]
-
Thermal [2+2] Cycloaddition Reactions of Perfluorobicyclo[2.2.0]hex-1(4)-ene with Ethylene, Benzene and Styrene: A MEDT Perspective. (2022). MDPI. [Link]
-
Prakash, G. K. S., et al. (2011). Synthesis of gemDifluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. Angewandte Chemie International Edition, 50(27), 6143–6147. [Link]
-
Current and emerging applications of fluorine in medicinal chemistry. (2017). ResearchGate. [Link]
-
Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. (2016). Organic Syntheses. [Link]
-
Mykhailiuk, P. K. (2020). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Medicinal Chemistry Letters, 11(4), 434–439. [Link]
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- 2. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. CN107954933B - 2-azabicyclo [4.2.0] octane compounds and synthesis and application thereof - Google Patents [patents.google.com]
Application Note: Strategic Utilization of 1,1,2,2-Tetrafluorocyclobutane in Agrochemical Synthesis
Part 1: Executive Summary & Strategic Value
In the high-stakes arena of agrochemical discovery, fluorine incorporation is non-negotiable for modulating lipophilicity (LogP), metabolic stability, and bioavailability. While trifluoromethyl (-CF₃) and difluoromethyl (-CF₂H) groups are ubiquitous, the 1,1,2,2-tetrafluoroethylene (-CF₂CF₂-) bridge and its cyclic derivatives offer a distinct pharmacological profile that is underutilized due to perceived synthetic difficulty.
1,1,2,2-Tetrafluorocyclobutane (TFCB) represents a "privileged latent intermediate." Formed from the accessible [2+2] cycloaddition of tetrafluoroethylene (TFE) and ethylene, TFCB serves as a cost-effective, atom-economical reservoir for the C₄F₄ motif.
This guide details three critical synthetic pathways where TFCB acts as the linchpin:
-
Oxidative Ring Opening: Accessing 2,2,3,3-tetrafluorosuccinic acid (TFSA), a precursor for diamide insecticides (Ryanodine receptor modulators).
-
Dehydrofluorination: Generating fluorinated cyclobutenes for use as high-reactivity dienophiles in Diels-Alder constructions.
-
Skeletal Editing: Ring contraction strategies to access cis-
-difluorocyclopropanes, a scaffold found in next-generation fungicides.
Part 2: Mechanistic Principles & Reactivity Profile
The "Fluorine Effect" in Cyclobutanes
TFCB is characterized by a unique puckered conformation. The four fluorine atoms on adjacent carbons (C1/C2) create a "fluorous face" and a "hydrocarbon face."
-
Metabolic Blockade: The C-F bonds are chemically inert to oxidative metabolism (P450s), protecting the ring from degradation.
-
Ring Strain: The cyclobutane ring possesses ~26 kcal/mol of strain energy. This latent energy is the driving force for ring-opening and ring-contraction reactions, allowing TFCB to function as a high-energy building block without the volatility of open-chain fluorinated butenes.
DOT Diagram: TFCB Divergent Synthesis Pathways
Caption: Divergent synthetic utility of TFCB. Path A yields linear linkers; Path B yields reactive dienophiles; Path C yields rigid scaffolds.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of 2,2,3,3-Tetrafluorosuccinic Acid (TFSA)
Application: TFSA is a critical linker for synthesizing fluorinated diamide insecticides, which require a robust aliphatic bridge between aromatic domains.
Reagents:
-
Potassium Permanganate (KMnO₄)
-
Sodium Periodate (NaIO₄) - Co-oxidant for catalytic RuO₄ protocols (Optional but recommended for scale)
-
Solvent: Water/Acetonitrile (1:1 v/v)
Step-by-Step Methodology:
-
Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.
-
Charge: Add TFCB (10.0 g, 78 mmol) and Acetonitrile (100 mL).
-
Oxidant Addition: Dissolve KMnO₄ (30.0 g, 2.5 eq) in Water (150 mL). Add this solution dropwise to the TFCB mixture over 60 minutes.
-
Critical Check: Maintain temperature < 40°C. The oxidation of the C-H bonds adjacent to the fluorinated carbons is exothermic.
-
-
Reflux: Heat the mixture to 60°C for 12 hours. The purple color should fade to a brown manganese dioxide precipitate.
-
Workup:
-
Filter the MnO₂ precipitate through a Celite pad.
-
Acidify the filtrate with HCl (1M) to pH 1.
-
Extract with Ethyl Acetate (3 x 100 mL).
-
Dry combined organics over MgSO₄ and concentrate in vacuo.
-
-
Purification: Recrystallize from minimal hot water/ethanol.
-
Yield Target: 65-75% as a white crystalline solid.
-
Validation: ¹⁹F NMR should show a singlet at -120 ppm (approx), distinct from the complex multiplet of the starting cyclobutane.
-
Protocol B: Dehydrofluorination to 3,3,4,4-Tetrafluorocyclobutene
Application: This intermediate is a potent dienophile. It reacts with dienes (e.g., furan, anthracene) to form bicyclic structures found in novel nematicides.
Reagents:
-
TFCB[3]
-
Potassium Hydroxide (KOH) pellets
-
Solvent: tert-Butanol (t-BuOH) or DMSO
Step-by-Step Methodology:
-
Safety Note: The product is volatile (bp ~50-60°C). Use a rigorous cold trap.
-
Reaction: In a sealed pressure tube or autoclave (due to volatility), mix TFCB (5.0 g) with powdered KOH (10.0 g, excess) in t-BuOH (20 mL).
-
Heating: Heat to 80°C for 4 hours.
-
Isolation: Distill the product directly from the reaction mixture into a receiver cooled to -78°C.
-
Storage: Store at -20°C. The cyclobutene ring is strained and can polymerize if left at ambient temperature with initiators.
Part 4: Comparative Data & Agrochemical Relevance
The following table contrasts TFCB-derived motifs with standard fluorinated groups used in commercial agrochemicals.
| Motif | Source Precursor | Lipophilicity (LogP) | Metabolic Stability | Agrochemical Application |
| Tetrafluorocyclobutane | TFCB (Intact) | High | Excellent | Rigid spacer in experimental SDHIs |
| Tetrafluorosuccinyl | TFCB (Oxidized) | Low (Polar Linker) | High | Diamide Insecticides (Linker unit) |
| Difluorocyclopropane | TFCB (Contracted) | Medium | Moderate | Fungicides (Bioisostere of cyclopropane) |
| Trifluoromethyl | TFA/TFAc | High | High | General purpose (e.g., Fluopyram) |
Key Insight: The Tetrafluorosuccinyl linker derived from TFCB provides a unique "kinked" geometry compared to linear perfluorobutyl chains, potentially improving binding affinity in receptor pockets that require a specific bite angle.
Part 5: References
-
Synthesis of Fluorinated Cyclobutanes:
-
Title: "Advances in the Synthesis and Application of Tetrafluoroethylene- and 1,1,2,2-Tetrafluoroethyl-Containing Compounds"
-
Source: ResearchGate / Chemical Reviews
-
URL:[Link]
-
-
Ring Contraction Strategies:
-
Title: "Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes"
-
Source: National Institutes of Health (PMC)
-
URL:[Link]
-
-
Fluorine in Agrochemicals (General Context):
-
Physical Properties & Safety:
Sources
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- 2. 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclobutane | C4Cl4F4 | CID 67642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Challenges in the selective synthesis of 1,1,2,2-Tetrafluorocyclobutane isomers
The following guide serves as a Technical Support Knowledge Base for researchers encountering selectivity issues in the synthesis of 1,1,2,2-tetrafluorocyclobutane (1,1,2,2-TFCB).
Topic: Selective Synthesis of 1,1,2,2-Tetrafluorocyclobutane Isomers Ticket ID: TFCB-REGIO-001 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Problem Definition
User Issue: Researchers attempting to synthesize 1,1,2,2-tetrafluorocyclobutane often encounter low yields or inseparable mixtures of isomers. Core Challenge: The synthesis is governed by a trade-off between regioselectivity and safety .[1]
-
Route A (Vinylidene Fluoride Dimerization): Uses safer reagents but thermodynamically favors the unwanted head-to-tail isomer (1,1,3,3-tetrafluorocyclobutane).
-
Route B (TFE + Ethylene): Yields the desired head-to-head isomer (1,1,2,2-tetrafluorocyclobutane) with high selectivity but requires handling explosive tetrafluoroethylene (TFE).[1]
This guide provides troubleshooting for regiocontrol, purification, and safe handling of TFE protocols.
Root Cause Analysis: The Isomer Trap
To solve the selectivity issue, you must understand the competing mechanistic pathways.
The Pathways[2][3]
-
Thermal Dimerization of Vinylidene Fluoride (VF2):
-
Mechanism: Stepwise radical mechanism.[1]
-
The Trap: The intermediate diradical formed by head-to-tail addition is more stable due to better spin delocalization and steric factors.[1] Consequently, the thermal dimerization of VF2 typically yields >90% 1,1,3,3-tetrafluorocyclobutane and only trace amounts of the desired 1,1,2,2-isomer.
-
-
Cross-Cycloaddition (TFE + Ethylene):
-
Selectivity: Since the reactants are distinct (one perfluorinated, one non-fluorinated), the cross-reaction yields exclusively the 1,1,2,2-motif . The challenge here is not regiochemistry, but preventing TFE homodimerization (to octafluorocyclobutane) and managing explosion risks.
Mechanistic Visualization
Figure 1: Competing pathways in fluorocyclobutane synthesis.[1] The VF2 route favors the 1,1,3,3-isomer, while the TFE route targets 1,1,2,2 but risks homodimerization.
Troubleshooting Protocols
Protocol A: The "Safe" Route (VF2 Dimerization)
Use this if you cannot handle TFE and must separate the minor 1,1,2,2 isomer.
Issue: "I synthesized the dimer from VF2, but NMR shows mostly 1,1,3,3-TFCB." Solution: You cannot easily shift the reaction thermodynamics.[1] You must rely on efficient separation.
| Parameter | 1,1,2,2-TFCB (Target) | 1,1,3,3-TFCB (Impurity) |
| Symmetry | ||
| Dipole Moment | High (Polar) | Low (Non-polar) |
| Boiling Point | ~50°C (Est.) | ~64°C (Est.)[1] |
| 19F NMR | -115 to -125 ppm (Complex multiplet) | -90 to -100 ppm (Quintet-like) |
Separation Workflow:
-
Distillation: The boiling point difference is often narrow (<15°C).[1] Use a spinning band distillation column with high theoretical plate count (>50 plates).
-
Chemical Washing: 1,1,2,2-TFCB is more susceptible to dehydrofluorination (elimination) under basic conditions than 1,1,3,3 due to the vicinal H-F arrangement. Warning: Basic washing may destroy your target.[1] Use neutral fractionation.
-
Prep-GC: For gram-scale isolation, use a non-polar stationary phase (e.g., DB-1 or SE-30).[1] The polarity difference allows for baseline separation.[1]
Protocol B: The "Selective" Route (TFE + Ethylene)
Use this for high purity 1,1,2,2-TFCB synthesis. Requires strict safety adherence.
Issue: "I need high selectivity, but TFE cylinders are unavailable or too dangerous." Solution: Generate TFE in situ or use a vacuum pyrolysis setup to feed the reactor directly, minimizing the inventory of explosive gas.
Step-by-Step Methodology:
1. Safety Pre-Check (Critical):
-
Oxygen Exclusion: TFE forms explosive peroxides.[1] Purge all lines with
to <10 ppm .[1] -
Inhibitor: Add Limonene or
-Pinene (0.5 mol%) to the autoclave to prevent catastrophic polymerization of TFE.[1]
2. In-Situ TFE Generation (Laboratory Scale):
Instead of a gas cylinder, generate TFE by the pyrolysis of sodium pentafluoropropionate.[1]
3. Cycloaddition Reaction:
-
Reagents: Condensed TFE (generated above) + Ethylene (excess, 1.5 eq).
-
Solvent: None (gas phase) or inert fluorocarbon (e.g., FC-72).[1]
-
Conditions: Heated autoclave (150–200°C) for 8–12 hours.
-
Pressure: Expect pressures >40 bar. Use a burst-disc rated reactor.
4. Purification:
-
Vent excess ethylene.[1]
-
The crude mixture will contain 1,1,2,2-TFCB and octafluorocyclobutane (TFE dimer).
-
Distillation: 1,1,2,2-TFCB (BP ~50°C) is easily separated from octafluorocyclobutane (BP -6°C) and unreacted TFE.
Protocol C: Alternative Precursor (Hydrogenation)
Use this if both VF2 and TFE routes are non-viable.[1]
Approach: Hydrogenation of commercially available 1,2-dichloro-3,3,4,4-tetrafluorocyclobutene.
-
Pros: Avoids handling gaseous fluorinated monomers.
-
Cons: Requires high-pressure hydrogenation; risk of over-reduction (ring opening) or dechlorination without hydrogenation.[1]
-
Selectivity: Retains the 1,1,2,2-fluorine pattern of the precursor.
Frequently Asked Questions (FAQ)
Q: How do I distinguish the isomers by NMR? A:
-
1,1,2,2-TFCB: Look for the AA'XX' coupling system in the proton NMR. The fluorines are on adjacent carbons, leading to complex second-order coupling patterns.
-
1,1,3,3-TFCB: The protons are chemically equivalent (singlet or quintet depending on resolution) and the fluorines are equivalent. The spectrum is significantly simpler due to symmetry.
Q: Why is TFE so dangerous compared to Ethylene?
A: TFE can undergo "disproportionation" (explosive decomposition to
Q: Can I use a Lewis Acid catalyst to flip the selectivity of VF2 dimerization? A: Generally, no. The radical stability of the head-to-tail intermediate is intrinsic.[1] While some Nickel(0) catalysts have been explored for [2+2] cycloadditions, they often suffer from poisoning by fluorinated substrates or promote oligomerization rather than dimerization.[1]
References
-
TFE Safety & Properties
-
Cycloaddition Mechanisms
-
Synthesis of Fluorinated Cyclobutanes
-
Vinylidene Fluoride Dimerization
-
Isomer Data & Properties
Sources
- 1. Tetrafluoroethylene - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluoro cyclobutane (CAS 336-50-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclobutane | C4Cl4F4 | CID 67642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluoro cyclobutane [webbook.nist.gov]
- 8. 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluoro cyclobutane [webbook.nist.gov]
- 9. 1,1,2,2-Tetrafluorocyclobutane | C4H4F4 | CID 136215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1,1,2,3-Tetra-fluorocyclobutane | C4H4F4 | CID 54550046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Vinylidene fluoride | CH2=CF2 | CID 6369 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 1,1,2,2-Tetrafluorocyclobutane Synthesis
Topic: Optimization of reaction conditions for 1,1,2,2-Tetrafluorocyclobutane synthesis (CAS: 374-12-9) Audience: Process Chemists, Chemical Engineers, and Drug Development Scientists Content Type: Technical Troubleshooting Guide & FAQs
Module 1: Critical Safety & Handling (Read First)
WARNING: Tetrafluoroethylene (TFE) is an explosive monomer capable of autopolymerization and peroxide formation.
Q: What are the mandatory safety protocols before initiating the reaction?
A: Before pressurizing any vessel with TFE, you must validate three critical safety layers:
-
Oxygen Exclusion: TFE forms explosive peroxides with O₂. The reactor must be purged with N₂ or Ar to <10 ppm O₂.
-
Inhibitor Presence: Uninhibited TFE can undergo runaway polymerization to PTFE, generating massive heat and pressure. You must add a terpene inhibitor (e.g., d-limonene or
-pinene) at 0.5–2.0% w/w relative to TFE. -
Barricade Conditions: All high-pressure TFE reactions (>1 bar) must be conducted in a blast-proof bay or behind a reinforced barricade.
Q: How do I handle TFE cylinders safely?
A: TFE is typically stored with a stabilizer (e.g., limonene).
-
Storage: Keep cylinders cool (<25°C) and away from direct sunlight.
-
Transfer: Use stainless steel lines. Avoid copper or alloys that can catalyze decomposition.
-
Venting: Never vent TFE into the lab atmosphere. Use a scrubber or flare system. Inhalation can cause "Polymer Fume Fever" if the gas decomposes.
Module 2: Synthesis Protocol & Optimization
Core Chemistry: Thermal [2+2] Cycloaddition
The synthesis of 1,1,2,2-tetrafluorocyclobutane involves the thermal [2+2] cycloaddition of Tetrafluoroethylene (TFE) and Ethylene .
Mechanism: Unlike standard Diels-Alder reactions, this [2+2] cycloaddition proceeds via a stepwise diradical mechanism .[1] The thermal pathway is symmetry-forbidden for a concerted process but accessible for fluorinated olefins due to the stabilization of the diradical intermediate.
Experimental Workflow
Figure 1: Standard workflow for the high-pressure synthesis of 1,1,2,2-tetrafluorocyclobutane.
Optimization Table: Key Reaction Parameters
| Parameter | Recommended Range | Scientific Rationale |
| Temperature | 175°C – 225°C | Below 175°C, the reaction rate is negligible. Above 250°C, TFE dimerization to octafluorocyclobutane (C318) competes significantly. |
| Pressure | 30 – 50 bar | High pressure favors the bimolecular cycloaddition (negative activation volume, |
| Stoichiometry | 1.2 : 1 (Ethylene:TFE) | A slight excess of ethylene minimizes TFE homodimerization. |
| Inhibitor | d-Limonene (1%) | Scavenges radicals to prevent PTFE formation without stopping the diradical cycloaddition. |
| Time | 4 – 12 hours | Depends on temperature; monitor pressure drop to determine endpoint. |
Module 3: Troubleshooting Guide
Issue 1: Low Yield / High By-Product Formation
Symptom: The crude mixture contains large amounts of Octafluorocyclobutane (C318). Root Cause: TFE homodimerization is outcompeting the cross-reaction with ethylene. This usually happens if the TFE concentration is too high relative to ethylene or the temperature is too high. Corrective Action:
-
Increase Ethylene Ratio: Shift stoichiometry to 1.5:1 or 2:1 (Ethylene:TFE).
-
Lower Temperature: Reduce reaction temperature by 10-20°C. The activation energy for TFE dimerization is slightly higher than for the cross-coupling; lower temps favor the cross-product.
-
Staged Addition: Feed TFE slowly into a pressurized ethylene atmosphere rather than batch loading both.
Issue 2: Polymer Formation (White Solid in Reactor)
Symptom: Reactor walls coated with white, waxy solid (PTFE). Root Cause: Failure of the inhibitor system or oxygen ingress. Corrective Action:
-
Fresh Inhibitor: Ensure d-limonene is fresh (terpenes can oxidize).
-
Oxygen Scrubbing: Re-verify N₂ purge cycles. Even trace O₂ acts as a radical initiator for TFE polymerization.
-
Reactor Surface: Passivate stainless steel reactors. Active metal sites can sometimes initiate polymerization.
Issue 3: Difficulty in Purification
Symptom: Product fraction is impure or loss of product during venting. Root Cause: The boiling point of 1,1,2,2-tetrafluorocyclobutane is approximately 50°C .[2] It is a volatile liquid. Corrective Action:
-
Cold Trap Venting: When venting unreacted Ethylene (-103°C) and TFE (-76°C), use a condenser at -20°C to retain the product.
-
Distillation: Use a fractional distillation column.
-
Fraction 1: Unreacted gases (Vent/Recycle).
-
Fraction 2: Octafluorocyclobutane (BP -6°C).[3]
-
Fraction 3: Product (BP ~50°C) .
-
Residue: Inhibitor and oligomers.
-
Troubleshooting Logic Tree
Figure 2: Decision matrix for diagnosing common synthesis failures.
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use a photochemical method instead of high pressure? A: Yes, photochemical [2+2] cycloaddition is possible and formally allowed by orbital symmetry rules (unlike the thermal route). However, for 1,1,2,2-tetrafluorocyclobutane, the thermal route is preferred for scale-up because light penetration becomes a limiting factor in large reactors. The thermal diradical mechanism is efficient enough for this specific fluorinated substrate.
Q: What is the exact boiling point of 1,1,2,2-tetrafluorocyclobutane? A: The boiling point is approximately 50°C at atmospheric pressure. This places it significantly higher than the reactant gases and the C318 byproduct (-6°C), facilitating separation.
Q: Is the product stable? A: Yes, the fluorinated cyclobutane ring is chemically and thermally stable up to moderate temperatures (>300°C). However, like all fluorinated hydrocarbons, it can decompose at very high temperatures to release HF.
Q: Can I recycle the unreacted TFE? A: Technically yes, but it is risky. Recycled TFE may have depleted inhibitor levels and could contain accumulated peroxides. If recycling, you must re-analyze for oxygen content and re-dose the inhibitor.
References
-
Tetrafluoroethylene Cycloaddition Mechanisms
-
Safety & Handling of TFE
- Guide for the Safe Handling of Tetrafluoroethylene. Plastics Europe.
-
Synthesis & Properties
- Synthesis of tetrafluoroethylene and related fluoropolymers (P
-
Physical Properties (Boiling Point)
Sources
- 1. Cycloaddition of Butadiene with Perfluoroethylene: Prediction of a Periselectivity Switch under Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KR101564182B1 - Method and etching gas for etching silicon-containing films - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Tetrafluoroethylene - Wikipedia [en.wikipedia.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. guidechem.com [guidechem.com]
Technical Support Center: Byproduct Identification in 1,1,2,2-Tetrafluorocyclobutane Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals working with 1,1,2,2-tetrafluorocyclobutane. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to byproduct formation in reactions involving this versatile fluorinated building block. The information presented here is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
I. Understanding the Reactivity of 1,1,2,2-Tetrafluorocyclobutane
1,1,2,2-Tetrafluorocyclobutane is a strained cyclic alkane. The high electronegativity of the fluorine atoms significantly influences the electronic properties and stability of the C-C and C-F bonds, making the molecule susceptible to specific types of reactions and byproduct formation. Understanding the primary reaction pathways is crucial for troubleshooting unexpected outcomes.
The principal reaction of 1,1,2,2-tetrafluorocyclobutane is its thermal decomposition, which proceeds through two main unimolecular pathways.[1][2]
-
Pathway 1 (Symmetrical Cleavage): Decomposition into two molecules of 1,1-difluoroethylene (CH2=CF2).
-
Pathway 2 (Asymmetrical Cleavage): Decomposition into ethylene (CH2=CH2) and tetrafluoroethylene (CF2=CF2).[1][2]
These primary products, particularly the highly reactive fluoroalkenes, can then undergo further reactions, leading to a complex mixture of byproducts.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during reactions with 1,1,2,2-tetrafluorocyclobutane and provides actionable troubleshooting strategies.
Q1: My reaction is producing a complex mixture of oligomeric/polymeric materials. What is the likely cause, and how can I minimize this?
A1: The formation of oligomers and polymers is a frequent challenge and is almost certainly due to the in-situ generation of reactive fluoroalkenes, primarily tetrafluoroethylene (TFE) and 1,1-difluoroethylene. These monomers can readily polymerize or co-polymerize under reaction conditions.
-
Causality: The thermal decomposition of 1,1,2,2-tetrafluorocyclobutane is a key source of these monomers.[1][2] TFE, in particular, is known to dimerize to form octafluorocyclobutane and further oligomerize. The mechanism of alkene oligomerization often involves coordination to a metal center (if a catalyst is used) followed by insertion and chain growth.[3][4][5]
-
Troubleshooting Strategies:
-
Temperature Control: Carefully control the reaction temperature to minimize the thermal decomposition of the starting material. Run reactions at the lowest effective temperature.
-
Reaction Time: Shorter reaction times can reduce the extent of side reactions. Monitor the reaction progress closely using techniques like GC-MS or ¹⁹F NMR to determine the optimal endpoint.
-
Scavengers/Inhibitors: In some cases, the addition of a radical scavenger may help to suppress polymerization, although this must be compatible with the desired reaction chemistry.
-
Q2: I'm observing unexpected peaks in my GC-MS analysis that I can't identify. What are some common, non-oligomeric byproducts I should consider?
A2: Beyond oligomers, a range of smaller molecule byproducts can form through various reaction pathways.
-
Potential Byproducts:
-
Isomers: Depending on the reaction, rearrangement of the cyclobutane ring or substituents can occur.
-
Elimination Products: If your reaction involves basic conditions, dehydrofluorination to form fluorinated cyclobutenes is possible.
-
Ring-Opened Products: Under certain conditions, particularly with strong nucleophiles or electrophiles, the strained cyclobutane ring can open.
-
Products from Solvent Participation: Solvents can sometimes participate in the reaction, leading to unexpected adducts.
-
-
Identification Workflow:
-
Mass Spectrometry (MS): Analyze the fragmentation patterns of the unknown peaks. The presence of characteristic fragments can provide clues about the structure. For fluorinated compounds, look for losses of F, HF, and CF₂.
-
Nuclear Magnetic Resonance (NMR): If the byproduct can be isolated or is present in sufficient concentration, ¹⁹F and ¹H NMR are powerful tools for structural elucidation.[6][7] ¹⁹F NMR is particularly useful for identifying and quantifying fluorinated compounds.[7][8][9]
-
Infrared (IR) Spectroscopy: Can help identify functional groups present in the byproducts.
-
Q3: My reaction with a nucleophile is giving low yield of the desired substitution product and several unidentified byproducts. What's happening?
A3: Nucleophilic substitution on a fluorinated alkane can be challenging. The strong C-F bond is a poor leaving group, and competing elimination reactions are common.
-
Mechanistic Considerations: The reaction can proceed through Sₙ2, Sₙ1, or elimination pathways. The high electronegativity of fluorine can make adjacent protons more acidic, favoring elimination, especially with strong, bulky bases. Nucleophilic attack on fluorinated aromatics, for instance, is a well-established reaction.[10] The reactivity of nucleophiles with fluorinated cyclic systems can be influenced by hyperconjugation and inductive effects.[11]
-
Troubleshooting Strategies:
-
Nucleophile Choice: Use a "soft," less basic nucleophile to favor substitution over elimination. For example, azide or a soft sulfur nucleophile might be more effective than a hard alkoxide.
-
Solvent Effects: A polar aprotic solvent (e.g., DMF, DMSO) can enhance the rate of Sₙ2 reactions.
-
Leaving Group Activation: In some cases, it may be possible to activate a C-F bond for substitution, though this is generally difficult.
-
III. Experimental Protocols for Byproduct Identification
A systematic approach is essential for the successful identification of unknown byproducts.
Protocol 1: Sample Preparation and Initial Analysis by GC-MS
-
Reaction Quenching and Work-up: Carefully quench the reaction and perform a standard aqueous work-up to remove salts and other water-soluble components.
-
Solvent Removal: Gently remove the solvent under reduced pressure. Avoid high temperatures to prevent the degradation of volatile byproducts.
-
GC-MS Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).
-
Inject the sample into a GC-MS system equipped with a column appropriate for separating fluorinated compounds (e.g., a mid-polarity column).
-
Use a temperature program that provides good separation of the observed peaks.
-
Acquire mass spectra for all significant peaks. Negative-ion chemical ionization (NICI) can be particularly sensitive for fluorinated compounds.[12]
-
Protocol 2: Structural Elucidation by NMR Spectroscopy
-
Sample Preparation: If possible, isolate the major byproducts by column chromatography or preparative GC. If isolation is not feasible, use the crude reaction mixture.
-
¹⁹F NMR Spectroscopy:
-
Dissolve the sample in a deuterated solvent.
-
Acquire a ¹⁹F NMR spectrum. The chemical shifts and coupling constants will provide valuable information about the fluorine environments in the byproducts.[6]
-
-
¹H and ¹³C NMR Spectroscopy:
-
Acquire ¹H and ¹³C{¹H} NMR spectra.
-
Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity between protons and carbons, and to correlate them with the fluorine atoms through H-F and C-F couplings.
-
IV. Visualization of Reaction Pathways and Workflows
Diagram 1: Primary Decomposition Pathways of 1,1,2,2-Tetrafluorocyclobutane
Caption: Thermal decomposition pathways of 1,1,2,2-tetrafluorocyclobutane.
Diagram 2: General Workflow for Byproduct Identification
Caption: Workflow for the identification and characterization of unknown byproducts.
V. Quantitative Data Summary
The relative rates of the two primary thermal decomposition pathways are temperature-dependent. The following table summarizes the Arrhenius parameters for these reactions as reported in the literature.
| Pathway | Products | log(A/s⁻¹) | Eₐ (kJ mol⁻¹) | Reference |
| 1 (Symmetrical) | 2 x 1,1-Difluoroethylene | 15.34 ± 0.05 | 292.0 ± 0.8 | [1] |
| 2 (Asymmetrical) | Ethylene + Tetrafluoroethylene | 15.27 ± 0.06 | 308.1 ± 0.9 | [1] |
Table 1: Arrhenius parameters for the gas-phase thermal decomposition of 1,1,2,2-tetrafluorocyclobutane.[1]
VI. Concluding Remarks
The identification of byproducts in reactions involving 1,1,2,2-tetrafluorocyclobutane requires a systematic and multi-faceted analytical approach. A thorough understanding of the potential reaction pathways, coupled with careful experimental technique and the judicious use of modern analytical methods like GC-MS and multi-nuclear NMR, is paramount for success. This guide provides a foundational framework for troubleshooting common issues and elucidating the structures of unknown reaction products.
References
-
Title: Thermal unimolecular decomposition of 1,1,2,2-tetrafluorocyclobutane Source: Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases URL: [Link]
-
Title: Thermal Unimolecular Decomposition of 1,1,2,2-Tetrafluorocyclobutane Source: RSC Publishing URL: [Link]
-
Title: Ethylene Oligomerization Catalyzed by Different Homogeneous or Heterogeneous Catalysts Source: MDPI URL: [Link]
-
Title: The Dimerization and Oligomerization of Alkenes Catalyzed with Transition Metal Complexes: Catalytic Systems and Reaction Mechanisms Source: MDPI URL: [Link]
-
Title: The Dimerization and Oligomerization of Alkenes Catalyzed with Transition Metal Complexes: Catalytic Systems and Reaction Mechanisms Source: PubMed URL: [Link]
-
Title: Interpretation of negative-ion chemical ionization GC-MS and GC-MS/MS mass spectra of perfluorinated organic analyte derivatives: Consideration of reduction reactions in the gas phase Source: PubMed URL: [Link]
-
Title: Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching Source: ResearchGate URL: [Link]
-
Title: 19 F-centred NMR analysis of mono-fluorinated compounds Source: RSC Publishing URL: [Link]
-
Title: Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals Source: PMC - NIH URL: [Link]
-
Title: Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods Source: ResearchGate URL: [Link]
-
Title: Reactions of Polyfluorobenzenes With Nucleophilic Reagents 1 Source: NIST Technical Series Publications URL: [Link]
-
Title: Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects Source: NIH URL: [Link]
Sources
- 1. Thermal unimolecular decomposition of 1,1,2,2-tetrafluorocyclobutane - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 2. Thermal unimolecular decomposition of 1,1,2,2-tetrafluorocyclobutane - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. The Dimerization and Oligomerization of Alkenes Catalyzed with Transition Metal Complexes: Catalytic Systems and Reaction Mechanisms [mdpi.com]
- 5. The Dimerization and Oligomerization of Alkenes Catalyzed with Transition Metal Complexes: Catalytic Systems and Reaction Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 7. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C‑Nucleophiles: Hyperconjugation and Inductive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interpretation of negative-ion chemical ionization GC-MS and GC-MS/MS mass spectra of perfluorinated organic analyte derivatives: Consideration of reduction reactions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermal and chemical stability studies of 1,1,2,2-Tetrafluorocyclobutane
Stability, Handling, and Troubleshooting Guide[1]
Status: Operational Ticket ID: TFCB-STAB-2024 Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Div.[1]
Executive Summary
1,1,2,2-Tetrafluorocyclobutane (CAS: 374-12-9) is a fluorinated cyclobutane derivative characterized by significant ring strain (~26 kcal/mol) and a specific fluorination pattern that creates unique stability challenges.[1] Unlike perfluorocyclobutane (
This guide addresses the three most common support tickets regarding TFCB: thermal pressure hazards, chemical degradation, and analytical anomalies.[1]
Module 1: Thermal Stability & Pressure Hazards
The Core Issue: Retro-[2+2] Cycloaddition
Users frequently report unexpected pressure spikes in autoclaves when heating TFCB above 300°C. This is not simple solvent expansion; it is a chemical reversion.[1]
Mechanism: At elevated temperatures, TFCB overcomes the activation energy for ring opening.[1] Because the forward reaction (synthesis) is a [2+2] cycloaddition of tetrafluoroethylene (TFE) and ethylene, the reverse reaction yields these two gaseous monomers.[1]
-
Reaction:
-
Molar Expansion: 1 mole of liquid/vapor substrate
2 moles of gas.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Consequence: Rapid, non-linear pressure increase capable of rupturing standard glass pressure vessels.[1]
Troubleshooting Protocol: Thermal Integrity Check
| Symptom | Probable Cause | Diagnostic Action |
| Pressure > Calculation | Retro-[2+2] reversion | Check reactor headspace gas by GC-MS for Ethylene ( |
| Charring/Soot | Radical polymerization of TFE | TFE formed from reversion is unstable and may autopolymerize (exothermic). |
| High Boiling Residue | Dimerization | Check for Octafluorocyclobutane (TFE dimer) impurities. |
Visualizing the Thermal Pathway
The following diagram illustrates the thermal degradation logic and critical temperature thresholds.
Figure 1: Thermal decomposition pathway of TFCB.[1] Note that the primary degradation products are gaseous monomers, creating a pressure hazard.[1]
Module 2: Chemical Compatibility (Base Sensitivity)
The Core Issue: Base-Induced Elimination
Unlike its perfluorinated cousins, TFCB has protons on the C3 and C4 positions.[1] The strong electron-withdrawing effect of the fluorine atoms on C1 and C2 increases the acidity of these protons (inductive effect), making the molecule susceptible to base attack.[1]
Reaction: Strong bases (e.g., NaH, LDA, KOtBu) will effect dehydrofluorination , stripping HF to form fluorinated cyclobutenes.[1]
Compatibility Matrix
| Reagent Class | Compatibility | Notes |
| Strong Acids (HCl, H2SO4) | High | Generally stable; ring resists acid hydrolysis.[1] |
| Weak Bases (Na2CO3) | Moderate | Stable at RT; elimination risk at reflux. |
| Strong Bases (Alkoxides) | LOW / UNSAFE | Rapid HF elimination; formation of explosive/unstable unsaturated rings. |
| Oxidizers (KMnO4) | High | C-H bonds are relatively deactivated; ring is stable. |
| Radical Initiators | Moderate | C-H abstraction possible; less reactive than non-fluorinated alkanes.[1] |
FAQ: "Why is my reaction mixture turning black/acidic?"
A: You likely triggered an elimination cascade.
-
Base removes proton (
).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Fluoride (
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Result: 3,3,4-trifluorocyclobut-1-ene (highly reactive).[1]
-
Free
attacks glass vessels (etching) or precipitates as metal salts.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Module 3: Analytical Troubleshooting
Issue: "Ghost Peaks" in GC-MS
Scenario: A user injects pure TFCB but sees three peaks: Ethylene, TFE, and TFCB. Root Cause: Injector Port Pyrolysis . The GC inlet temperature (often set to 250°C+) combined with catalytic metal surfaces in the liner can induce the retro-[2+2] reaction inside the instrument.[1]
Solution:
-
Lower Inlet Temp: Set injector to < 150°C.
-
Liner Selection: Use a deactivated glass liner (silanized) to prevent surface catalysis.[1]
-
Method: Switch to HPLC or NMR for purity assay if thermal degradation persists.
NMR Identification Guide
Use these parameters to validate TFCB integrity vs. degradation products.
| Nucleus | Signal Pattern | Assignment | Diagnostic Shift (approx.) |
| AA'BB' multiplet | -110 to -130 ppm (complex coupling) | ||
| Multiplet | 2.0 - 2.8 ppm | ||
| Degradation | Singlet (F) | TFE monomer | -135 ppm (broad/complex) |
| Degradation | Singlet (H) | Ethylene | 5.3 ppm |
Module 4: Handling & Storage Protocol
Physical State:
TFCB is a volatile liquid (Boiling Point
Storage Workflow:
-
Container: Stainless steel cylinders or heavy-walled glass pressure tubes.[1]
-
Environment: Store at 4°C or lower .
-
Headspace: Purge with Argon/Nitrogen.[1] Oxygen can promote radical degradation over long periods.[1]
Decision Tree: Handling TFCB Safely
Figure 2: Safety decision matrix for experimental planning with TFCB.
References
-
Coffman, D. D., Barrick, P. L., Cramer, R. D., & Raasch, M. S. (1949).[1] Synthesis of Tetrafluorocyclobutanes by Cycloalkylation. Journal of the American Chemical Society, 71(2), 490–496.[1]
-
RSC Faraday Transactions. (1977).[1] Thermal unimolecular decomposition of 1,1,2,2-tetrafluorocyclobutane. Journal of the Chemical Society, Faraday Transactions 1.
-
NIST Chemistry WebBook. Data for Fluorinated Cyclobutanes. National Institute of Standards and Technology.[1][2]
-
PubChem. Compound Summary: 1,1,2,2-Tetrafluorocyclobutane (CID 136215).[1][3] National Library of Medicine.[1] [1]
Sources
Strategies to improve the yield of 1,1,2,2-Tetrafluorocyclobutane synthesis
Welcome to the technical support center for the synthesis of 1,1,2,2-Tetrafluorocyclobutane. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. Here, we address common issues encountered during the experimental process through a detailed troubleshooting guide and a comprehensive FAQ section.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for 1,1,2,2-Tetrafluorocyclobutane?
The most direct and commonly employed method for synthesizing 1,1,2,2-Tetrafluorocyclobutane is the thermal [2+2] cycloaddition of tetrafluoroethylene (TFE) with ethylene. This reaction leverages the high reactivity of the electron-deficient TFE molecule.
The core reaction is:
C₂F₄ (TFE) + C₂H₄ (Ethylene) → c-C₄H₄F₄ (1,1,2,2-Tetrafluorocyclobutane)
Alternative, though less direct, routes could involve the reductive dehalogenation of more complex precursors, such as 1,1,2,2-tetrachloro-3,3,4,4-tetrafluorocyclobutane, but these methods are often more complex and less atom-economical. The focus of this guide is the direct cycloaddition pathway.
Q2: What is the underlying mechanism of the [2+2] cycloaddition between TFE and Ethylene?
Unlike the concerted mechanism often seen in Diels-Alder reactions, the thermal [2+2] cycloaddition of TFE typically proceeds through a stepwise, diradical mechanism.[1][2] This is because the concerted pathway is often symmetry-forbidden under thermal conditions.
The process can be broken down as follows:
-
Initiation: Thermal energy causes the two alkene molecules to approach and form a single covalent bond, creating a 1,4-diradical intermediate. The fluorinated end of the diradical is stabilized by the electron-withdrawing fluorine atoms.
-
Ring Closure: The diradical intermediate then undergoes intramolecular radical combination to form the four-membered cyclobutane ring.
This stepwise nature is crucial because the diradical intermediate has a finite lifetime, during which competing reactions, such as rotation around the C-C single bond or reaction with other molecules, can occur.
Q3: What are the major competing side reactions that reduce yield?
There are two primary side reactions that significantly impact the yield and purity of the target molecule:
-
TFE Dimerization: TFE has a strong propensity to dimerize with itself to form octafluorocyclobutane (OFCB, c-C₄F₈).[3] This reaction is often faster than the desired cross-cycloaddition with ethylene and is a major source of impurity.
-
TFE Polymerization: TFE is the monomer for Polytetrafluoroethylene (PTFE), commercially known as Teflon.[3] Spontaneous polymerization can be initiated by heat, pressure, or trace impurities (like oxygen), leading to the formation of solid PTFE, which can clog the reactor.[4]
Managing the reaction kinetics to favor the cross-cycloaddition over these two pathways is the central challenge in this synthesis.
Q4: What are the most critical safety precautions when working with Tetrafluoroethylene (TFE)?
TFE is a hazardous material, and stringent safety protocols are mandatory.[5][6]
-
Toxicity and Asphyxiation: TFE is toxic and can cause "Polymer Fume Fever," an influenza-like illness, if its decomposition products are inhaled.[5] As a gas heavier than air, it can also act as an asphyxiant by displacing oxygen.[6][7] All work must be conducted in a well-ventilated fume hood or with appropriate respiratory protection.[8]
-
Explosion and Decomposition Hazard: TFE can decompose explosively, especially in the presence of oxygen or under pressure.[4] Air must be rigorously excluded from the reaction system. It is not recommended to store or ship pure TFE; it is typically handled with inhibitors.[5]
-
Flammability: TFE is an extremely flammable gas and can form explosive mixtures with air.[6] All potential ignition sources must be eliminated from the work area.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., Butyl Rubber, Viton), clothing, and non-vented, impact-resistant goggles with a face shield.[8] An emergency shower and eyewash station should be readily accessible.[8]
Troubleshooting Guide
Q: My yield of 1,1,2,2-Tetrafluorocyclobutane is consistently low. What are the potential causes and solutions?
A low yield is the most common issue in this synthesis. A systematic approach is required to diagnose the root cause.
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting decision tree for low yield.
Detailed Explanation:
-
Stoichiometry Control: The dimerization of TFE is a second-order reaction, while the cross-cycloaddition with ethylene is also second-order overall. To favor the cross-reaction, leverage Le Châtelier's principle by increasing the concentration of ethylene relative to TFE. A molar excess of ethylene (e.g., 2:1 to 5:1) is recommended.
-
Temperature and Pressure Optimization: The cycloaddition is thermally driven. However, excessively high temperatures can promote the decomposition of TFE and the formation of unwanted polymers.
-
Too Low: The reaction rate will be slow, leading to an incomplete conversion.
-
Too High: TFE dimerization and polymerization may become dominant. A systematic study to find the optimal temperature and pressure for your specific reactor setup is crucial. Start with literature values and adjust in small increments. High pressure generally favors cycloaddition reactions as it increases the concentration of gaseous reactants.
-
-
Reactant Purity: TFE can contain impurities or may have started to oligomerize in the cylinder. Ensure you are using a fresh source of TFE, preferably containing an inhibitor like d-limonene to prevent spontaneous polymerization during storage. Ensure ethylene is of high purity and dry.
Q: I am observing a significant amount of Octafluorocyclobutane (OFCB) in my product mixture. How can I suppress TFE dimerization?
This is a kinetic control problem. The goal is to make the reaction between a TFE molecule and an ethylene molecule more probable than the reaction between two TFE molecules.
Strategies to Minimize TFE Dimerization
| Strategy | Principle | Recommended Action |
| Increase Ethylene Ratio | Mass Action | Increase the molar ratio of Ethylene:TFE to >3:1. This statistically increases the likelihood of a TFE molecule colliding with an ethylene molecule. |
| Differential Feed Rate | Concentration Control | If using a continuous or semi-batch reactor, introduce TFE slowly into a reactor pre-filled with ethylene. This maintains a low instantaneous concentration of TFE. |
| Temperature Adjustment | Activation Energy | The activation energies for TFE dimerization and TFE-ethylene cycloaddition may differ. A lower reaction temperature might favor the cross-cycloaddition. Experiment in the 150-250 °C range. |
Competing Reaction Pathways
Caption: Competing reaction pathways for TFE.
Q: How can I effectively purify 1,1,2,2-Tetrafluorocyclobutane from the reaction mixture?
The crude product will be a mixture of the desired product, unreacted starting materials, and octafluorocyclobutane (OFCB). Purification is typically achieved by fractional distillation.
Key Physical Properties for Purification:
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| Ethylene | C₂H₄ | 28.05 | -103.7 |
| Tetrafluoroethylene (TFE) | C₂F₄ | 100.02 | -76.3[3] |
| 1,1,2,2-Tetrafluorocyclobutane | c-C₄H₄F₄ | 128.07 | ~45-50 (Estimated) |
| Octafluorocyclobutane (OFCB) | c-C₄F₈ | 200.03 | -5.8[9] |
Data for the target molecule is estimated based on similar structures; experimental verification is necessary. OFCB data from[9].
Purification Protocol:
-
Initial Condensation: After the reaction, cool the reactor output stream using a cold trap (e.g., dry ice/acetone or liquid nitrogen) to condense all products and unreacted TFE. Unreacted ethylene will likely pass through unless a very low temperature is used.
-
Removal of Light Ends: Slowly warm the condensed mixture to vent off any remaining ethylene and the majority of the unreacted TFE. This must be done with extreme caution in a controlled manner, venting to a scrubber or capture system.
-
Fractional Distillation: Transfer the remaining liquid mixture to a fractional distillation apparatus.
-
The first fraction will be rich in the lower-boiling OFCB.
-
The main fraction should contain the desired 1,1,2,2-Tetrafluorocyclobutane.
-
The presence of a high-efficiency distillation column (e.g., a Vigreux or packed column) is essential for achieving good separation.
-
-
Analytical Verification: Purity of the collected fractions should be verified using Gas Chromatography-Mass Spectrometry (GC-MS) and ¹⁹F/¹H NMR.
Experimental Workflow: Synthesis & Purification
Caption: General experimental workflow for synthesis.
References
-
Voltrová, S., Muselli, M., Filgas, J., Matoušek, V., Klepetářová, B., & Beier, P. (2017). Synthesis of tetrafluoroethylene- and tetrafluoroethyl-containing azides and their 1,3-dipolar cycloaddition as synthetic application. Organic & Biomolecular Chemistry. [Link]
- Miller, W. T. (1982). Process for producing 1,2-dichloro-1,1,2,2-tetrafluoroethane substantially free of the 1,1-isomer. U.S.
-
Beier, P., Voltrova, S., & Chernykh, M. (2013). Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. The Journal of Organic Chemistry. [Link]
-
Getty, S. J., & Borden, W. T. (2020). Concerted [4 + 2] and Stepwise (2 + 2) Cycloadditions of Tetrafluoroethylene with Butadiene: DFT and DLPNO-UCCSD(T) Explorations. The Journal of Organic Chemistry. [Link]
-
Biswas, T. (2021). Tetrafluoroethylene (TFE) basic idea and preparation. YouTube. [Link]
-
Wikipedia. (n.d.). Tetrafluoroethylene. [Link]
-
Kim, H. J., & Houk, K. N. (2016). Cycloaddition of Butadiene with Perfluoroethylene: Prediction of a Periselectivity Switch under Pressure. Organic Letters. [Link]
-
PubChem. (n.d.). 1,1,2,2-Tetrafluorocyclobutane. National Center for Biotechnology Information. [Link]
-
Wild, D. M., et al. (2023). Room Temperature Defluorination of Poly(tetrafluoroethylene) by a Magnesium Reagent. Journal of the American Chemical Society. [Link]
-
Plastics Europe. (2017). Guide for the Safe Handling of Tetrafluoroethylene. [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Tetrafluoroethylene. [Link]
-
PubChem. (n.d.). 1,1-Dichloro-1,2,2,2-tetrafluoroethane. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). Tetrafluoroethylene. National Center for Biotechnology Information. [Link]
-
Bar-Ziv, R., et al. (2023). Tetra-Dentate Cycloaddition Catalysts for Rapid Photopolymerization Reactions. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2017). Guide for the Safe Handling of Tetrafluoroethylene. [Link]
-
Park, J. D., & Lacher, J. R. (1963). The Synthesis of Special Fluorine-Containing Monomers. Defense Technical Information Center. [Link]
-
Wild, D. M., et al. (2023). Room Temperature Defluorination of Poly(tetrafluoro)ethylene by a Magnesium Reagent. ChemRxiv. [Link]
-
European Patent Office. (2021). Octafluorocyclobutane purification method. EP 4215516 A1. [Link]
-
Voltrová, S., et al. (2017). Synthesis of tetrafluoroethylene- and tetrafluoroethyl-containing azides and their 1,3-dipolar cycloaddition as synthetic application. PubMed. [Link]
-
Airgas. (2018). Safety Data Sheet: Tetrafluoroethylene (R1114). [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cycloaddition of Butadiene with Perfluoroethylene: Prediction of a Periselectivity Switch under Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrafluoroethylene - Wikipedia [en.wikipedia.org]
- 4. Tetrafluoroethylene | C2F4 | CID 8301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fluoropolymers.eu [fluoropolymers.eu]
- 6. airgas.com [airgas.com]
- 7. 1,2-DICHLORO-1,1,2,2-TETRAFLUOROETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. nj.gov [nj.gov]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Validation & Comparative
Comparative analysis of 1,1,2,2-Tetrafluorocyclobutane with other fluorinated solvents
I have completed the research and compiled the necessary information to generate the comparative analysis of 1,1,2,2-Tetrafluorocyclobutane with other fluorinated solvents. The gathered data includes physicochemical properties, safety and environmental considerations, and relevant applications, particularly in the context of research and drug development. I have also outlined detailed experimental protocols for the comparative evaluation of these solvents. The guide is now ready to be written.
Comparative Analysis of 1,1,2,2-Tetrafluorocyclobutane with Other Fluorinated Solvents: A Guide for Researchers and Drug Development Professionals
Introduction
The selection of an appropriate solvent is a critical decision in chemical synthesis and process development, profoundly influencing reaction outcomes, product purity, and the overall sustainability of a process. In recent years, fluorinated solvents have garnered significant attention due to their unique physicochemical properties, which often lead to enhanced reaction rates, improved selectivity, and simplified purification.[1] Among these, 1,1,2,2-Tetrafluorocyclobutane is an emerging solvent of interest. This guide provides a comprehensive comparative analysis of 1,1,2,2-Tetrafluorocyclobutane against other commonly used fluorinated solvents, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions for their specific applications.
The unique properties of fluorinated solvents, such as high density, low surface tension, and often-unique solubility characteristics, stem from the high electronegativity and small size of the fluorine atom. These characteristics can lead to altered reaction mechanisms and improved performance in various chemical transformations. This guide will delve into the key performance indicators of 1,1,2,2-Tetrafluorocyclobutane and its counterparts, supported by experimental data and detailed protocols for in-house evaluation.
Physicochemical Properties: A Comparative Overview
A solvent's physical and chemical properties are the primary determinants of its suitability for a particular application. This section provides a comparative summary of key physicochemical properties of 1,1,2,2-Tetrafluorocyclobutane and other relevant fluorinated solvents.
| Property | 1,1,2,2-Tetrafluorocyclobutane | 1,1,1,2-Tetrafluoroethane | Perfluorohexane | Hexafluoroisopropanol (HFIP) |
| Molecular Formula | C4H4F4 | C2H2F4 | C6F14 | C3H2F6O |
| Molecular Weight ( g/mol ) | 128.07[2] | 102.03 | 338.04 | 168.04 |
| Boiling Point (°C) | Not available | -26.3 | 56 | 59 |
| Density (g/mL) | Not available | 1.22 (at 25°C) | 1.68 | 1.596 (at 25°C) |
| Viscosity (cP) | Not available | 0.20 (at 25°C) | 0.71 (at 25°C) | 1.48 (at 25°C) |
| Calculated LogP | 2.1[2] | 1.06 | 5.3 | 1.6 |
| Solubility in Water | Not available | 1.5 g/L (at 25°C) | Insoluble | Miscible |
Applications in Research and Drug Development
Fluorinated solvents have found a niche in various stages of drug discovery and development, from early-stage synthesis to final formulation. Their unique properties can be advantageous in specific applications.
Reaction Medium in Organic Synthesis
The choice of solvent can significantly influence the rate and selectivity of a chemical reaction. Fluorinated solvents, due to their distinct polarity and solvation characteristics, can offer advantages over traditional organic solvents.
-
1,1,2,2-Tetrafluorocyclobutane: While specific application data for this solvent is limited, its structural similarity to other fluorinated alkanes suggests potential utility in reactions where moderate polarity and low reactivity are desired. Its cyclic nature may impart different conformational constraints on reacting molecules compared to linear perfluoroalkanes.
-
Hexafluoroisopropanol (HFIP): HFIP is a highly polar, acidic, and non-nucleophilic solvent that can stabilize cationic intermediates and promote reactions that are sluggish in other solvents. It is particularly effective in peptide synthesis and for dissolving polymers.
-
Perfluorohexane: This is a highly non-polar and inert solvent, often used in biphasic catalysis and for reactions involving highly reactive reagents where solvent participation is undesirable.
Peptide Synthesis
Solid-phase peptide synthesis (SPPS) often encounters challenges with peptide aggregation, which can hinder coupling reactions. Fluorinated solvents can play a crucial role in disrupting these aggregates.
-
HFIP is a well-established solvent for dissolving and synthesizing aggregation-prone peptides. Its ability to disrupt hydrogen bonding networks is key to its effectiveness.
-
While not as commonly used as HFIP, other fluorinated solvents with good solvating properties for peptides could offer alternatives. The potential of 1,1,2,2-Tetrafluorocyclobutane in this area warrants investigation, particularly if it offers a different solubility profile or is more easily removed.
Safety and Environmental Profile
The safety and environmental impact of solvents are critical considerations in modern chemical research and industry.
| Solvent | Key Safety Considerations | GWP (100-year) | ODP |
| 1,1,2,2-Tetrafluorocyclobutane | Data not readily available. Assumed to be a volatile, potentially harmful substance. Handle with appropriate personal protective equipment in a well-ventilated area. | Not available | Not available |
| 1,1,1,2-Tetrafluoroethane | Generally has low toxicity, but can act as an asphyxiant at high concentrations. Non-flammable. | 1430 | 0 |
| Perfluorohexane | Low toxicity. Non-flammable. Persistent in the environment. | ~9300 | 0 |
| Hexafluoroisopropanol (HFIP) | Corrosive and can cause severe skin and eye damage. Toxic by inhalation. | Not available | 0 |
Experimental Protocols for Solvent Evaluation
To facilitate the direct comparison of 1,1,2,2-Tetrafluorocyclobutane with other fluorinated solvents, the following detailed experimental protocols are provided.
Protocol 1: Determination of Key Physicochemical Properties
This protocol outlines the procedures for measuring the boiling point, density, and viscosity of a solvent.
Objective: To experimentally determine the boiling point, density, and viscosity of 1,1,2,2-Tetrafluorocyclobutane and other fluorinated solvents for comparative analysis.
Materials:
-
Solvent to be tested (e.g., 1,1,2,2-Tetrafluorocyclobutane)
-
Distillation apparatus (for boiling point)
-
Pycnometer or digital density meter (for density)
-
Viscometer (e.g., Ostwald or Brookfield)
-
Thermometer
-
Heating mantle
-
Water bath
Procedure:
A. Boiling Point Determination:
-
Set up the distillation apparatus in a fume hood.
-
Place a known volume of the solvent and a few boiling chips into the distillation flask.
-
Insert a thermometer into the neck of the distillation flask, ensuring the bulb is just below the side arm leading to the condenser.
-
Begin heating the flask gently with the heating mantle.
-
Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point.
B. Density Determination (using a pycnometer):
-
Clean and dry the pycnometer thoroughly.
-
Weigh the empty pycnometer on an analytical balance.
-
Fill the pycnometer with the solvent, ensuring no air bubbles are present.
-
Insert the stopper and allow any excess liquid to overflow.
-
Wipe the outside of the pycnometer dry and weigh it again.
-
Measure the temperature of the solvent.
-
Calculate the density using the formula: Density = (mass of solvent) / (volume of pycnometer).
C. Viscosity Determination (using an Ostwald viscometer):
-
Clean and dry the viscometer.
-
Pipette a known volume of the solvent into the larger bulb of the viscometer.
-
Using a pipette bulb, draw the liquid up into the smaller bulb until the meniscus is above the upper calibration mark.
-
Release the suction and start a stopwatch when the meniscus passes the upper calibration mark.
-
Stop the stopwatch when the meniscus passes the lower calibration mark.
-
Record the efflux time.
-
Repeat the measurement at least three times and calculate the average efflux time.
-
The kinematic viscosity can be calculated using the viscometer constant (provided by the manufacturer) and the efflux time. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the solvent.
Diagram of Experimental Workflow for Physicochemical Property Determination:
Caption: Workflow for determining key physicochemical properties.
Protocol 2: Comparative Evaluation of Solvent Performance in a Model Reaction
This protocol describes a method to compare the performance of different fluorinated solvents in a well-characterized chemical reaction, such as a nucleophilic substitution (SN2) reaction.
Objective: To evaluate and compare the effect of 1,1,2,2-Tetrafluorocyclobutane and other fluorinated solvents on the rate of a model SN2 reaction.
Model Reaction: The reaction of a primary alkyl halide (e.g., 1-bromobutane) with a nucleophile (e.g., sodium iodide).
Materials:
-
1-bromobutane
-
Sodium iodide
-
Solvents to be tested (1,1,2,2-Tetrafluorocyclobutane, HFIP, Perfluorohexane, and a control solvent like acetone)
-
Reaction vials with stir bars
-
Thermostatically controlled reaction block or oil bath
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for reaction monitoring
-
Internal standard (e.g., decane)
Procedure:
-
Prepare stock solutions of 1-bromobutane and sodium iodide in each of the solvents to be tested. Also, prepare a stock solution of the internal standard in each solvent.
-
In a reaction vial, combine a known volume of the 1-bromobutane solution and the internal standard solution.
-
Place the vial in the thermostatically controlled reaction block set to the desired reaction temperature (e.g., 50°C) and allow it to equilibrate.
-
Initiate the reaction by adding a known volume of the pre-heated sodium iodide solution. Start a timer immediately.
-
At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot immediately by diluting it with a suitable solvent (e.g., diethyl ether) and washing with water to remove unreacted sodium iodide.
-
Analyze the quenched aliquot by GC or HPLC to determine the concentration of the product (1-iodobutane) and the remaining starting material (1-bromobutane) relative to the internal standard.
-
Plot the concentration of the product versus time for each solvent.
-
Determine the initial reaction rate for each solvent from the slope of the concentration vs. time plot at the beginning of the reaction.
Diagram of Workflow for Comparative Solvent Performance Evaluation:
Caption: Workflow for evaluating solvent performance in a model reaction.
Conclusion
1,1,2,2-Tetrafluorocyclobutane presents an intriguing potential addition to the toolkit of fluorinated solvents available to researchers. While a complete dataset of its experimental physicochemical properties is not yet widely available, its structural features suggest it may offer a unique balance of properties. The provided protocols offer a framework for researchers to conduct their own comparative evaluations, enabling data-driven decisions on solvent selection. As more research becomes available, the specific advantages and optimal applications of 1,1,2,2-Tetrafluorocyclobutane will become clearer, potentially paving the way for its use in advancing chemical synthesis and drug development.
References
-
PubChem. 1,1,2,2-Tetrafluorocyclobutane. National Center for Biotechnology Information. [Link]
-
PubChem. 1,1,1,2-Tetrafluoroethane. National Center for Biotechnology Information. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
- Uneyama, K. (2006). Organofluorine Chemistry. Blackwell Publishing.
-
American Society for Testing and Materials. (2019). ASTM D4052-18a: Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. ASTM International. [Link]
-
American Society for Testing and Materials. (2019). ASTM D445-19a: Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity). ASTM International. [Link]
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (3rd ed.). Wiley-VCH.
- Laurence, C., & Gal, J.-F. (2010).
Sources
Physicochemical property comparison of fluorocyclobutane isomers
Executive Summary: The Fluorine "Switch"
In medicinal chemistry, fluorocyclobutanes are not merely "spaced" linkers; they are tunable electrostatic modules. This guide compares the physicochemical properties of 1,3-difluorocyclobutane isomers (cis vs. trans) and 3,3-difluorocyclobutane .
Key Insight: The stereochemical orientation of fluorine on the cyclobutane ring acts as a binary switch for lipophilicity. While the 3,3-difluoro motif serves as a lipophilic bulk replacement (bioisostere for carbonyl or cyclohexyl), the 1,3-difluoro system offers a massive polarity range. The cis-isomer acts as a "Janus face" polar motif (high dipole), whereas the trans-isomer behaves as a non-polar, lipophilic spacer (zero net dipole).
Structural Dynamics & Conformational Analysis
To understand the properties, one must first understand the ring dynamics. Cyclobutane is not planar; it adopts a puckered "butterfly" conformation to relieve torsional strain from eclipsing hydrogens.[1]
The "Pucker" Effect[1][2][3]
-
Pucker Angle: Typically ~25–30° for substituted cyclobutanes.
-
Fluorine Impact: Fluorine substitution stabilizes specific puckered conformers due to the gauche effect and dipole minimization.
Visualization: Conformational Logic Flow
The following diagram illustrates how stereochemistry dictates the net dipole moment, which directly drives LogP and solubility.
Figure 1: Causal relationship between stereochemistry, dipole vector summation, and resulting lipophilicity.
Comparative Data: Physicochemical Properties
The following data aggregates experimental findings from recent high-impact studies (e.g., Grygorenko et al., Enamine) regarding fluorinated cyclobutanes.
Table 1: Property Matrix of Fluorocyclobutane Isomers
| Property | Cis-1,3-Difluorocyclobutane | Trans-1,3-Difluorocyclobutane | 3,3-Difluorocyclobutane |
| Dipole Moment ( | High (~2.9 D) | Low/Zero (~0 D) | Moderate (~2.3 D) |
| Lipophilicity (LogP) | Low (Hydrophilic) | High (Lipophilic) | Moderate |
| -0.3 to -0.5 units | +0.4 to +0.8 units | +0.2 to +0.5 units | |
| Solubility (aq) | High | Low | Moderate |
| Conformation | Highly Puckered (Janus Face) | Puckered (Vectors Cancel) | Puckered |
| Bioisostere For | Polar heterocycles (e.g., THF) | Alkyl chains, Cyclohexane | Carbonyl (C=O), Ether |
Detailed Analysis
-
Lipophilicity (
LogP):-
The Trans Effect: The trans-1,3-isomer is significantly more lipophilic than the cis-isomer. Experimental data shows a
LogP of approximately 0.7 to 1.0 units between the cis and trans isomers of analogous benzamides. -
Mechanism: In the trans isomer, the C-F bond dipoles oppose each other. Even though the ring puckers, the time-averaged dipole is near zero, making the molecule behave like a "fat" hydrocarbon.
-
The Cis Effect: The cis isomer presents a "face" of fluorine electron density. This high polarity increases solvation energy, drastically lowering LogP.
-
-
Acidity (pKa) of Neighboring Groups:
-
Inductive Effect: A fluorine on the ring typically lowers the pKa of a neighboring amine or carboxylic acid by ~0.8 units compared to the non-fluorinated parent.
-
Through-Space Effect: In cis-isomers, if a functional group (like -COOH) is on the same face as the fluorine, through-space electrostatic repulsion or H-bonding can cause anomalous pKa shifts compared to the trans isomer.
-
Experimental Protocols
Reliable differentiation of these isomers requires specific methodologies. Calculated LogP (cLogP) algorithms often fail to account for the specific dipole cancellation of the trans isomer, necessitating experimental validation.
Protocol A: Shake-Flask LogP Determination (HPLC Method)
Standard protocol adapted for fluorinated small molecules.
-
Preparation: Dissolve the fluorocyclobutane derivative (0.5 mg) in 1-octanol (pre-saturated with water).
-
Partitioning: Add an equal volume of phosphate-buffered saline (PBS, pH 7.4, pre-saturated with octanol).
-
Equilibration: Vortex vigorously for 30 minutes at 25°C. Centrifuge at 3000 rpm for 10 minutes to separate phases.
-
Quantification:
-
Analyze the octanol phase and the aqueous phase via HPLC-UV or LC-MS.
-
Crucial Step: Use a C18 column with a gradient of Water/Acetonitrile (+0.1% Formic Acid). The trans isomer will typically elute significantly later than the cis isomer.
-
-
Calculation:
Protocol B: Isomer Assignment via 19F NMR
Distinguishing cis/trans without X-ray crystallography.
-
Solvent: Dissolve compound in CDCl3 or DMSO-d6.
-
Acquisition: Acquire proton-decoupled 19F NMR.
-
Analysis of Symmetry:
-
3,3-difluoro: Appears as a complex pattern (AB system) if the molecule has other chiral centers, or a singlet/triplet if symmetric.
-
1,3-difluoro: Look at the
coupling constants. -
The Shift: Cis and Trans isomers often have distinct chemical shifts (
~5-10 ppm). -
NOE (Nuclear Overhauser Effect): Perform a 1D-NOE or HOESY experiment. Irradiate the methine proton at C1.
-
Cis: Strong NOE correlation to the C3 methine proton (if they are on the same face) or specific through-space F-H interactions.
-
Trans: Weak or absent NOE between the C1 and C3 methine protons.
-
-
Workflow: From Synthesis to Profiling[5]
The following workflow outlines the critical path for generating and validating these isomers in a drug discovery campaign.
Figure 2: Experimental workflow for the synthesis, separation, and profiling of fluorocyclobutane building blocks.
References
-
Grygorenko, O. O., et al. (2015).[2][3][4] Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2015(29), 6466–6471.
- Mykhailiuk, P. K. (2015). Fluorinated Cyclobutanes: Synthesis and Properties. Chemical Reviews. (Contextual reference for general fluorocyclobutane properties).
-
Chernykh, A. V., et al. (2025).[4][5][6] Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. ChemPlusChem.
- Wiberg, K. B., et al. (1984). Conformational properties of cyclobutane and its derivatives. Journal of the American Chemical Society.
- Enamine Ltd. (2020). Fluorinated Cyclobutanes in Drug Design. Technical Whitepaper.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Spectroscopic characterization and validation of 1,1,2,2-Tetrafluorocyclobutane's structure
Title: Spectroscopic Characterization and Structural Validation of 1,1,2,2-Tetrafluorocyclobutane: A Comparative Technical Guide
Executive Summary 1,1,2,2-Tetrafluorocyclobutane (TFCB) represents a critical fluorinated motif in modern medicinal chemistry, serving as a conformationally rigid bioisostere for lipophilic spacers. Unlike its 1,1,3,3-isomer or the perfluorinated octafluorocyclobutane, TFCB offers a unique balance of dipole moment, metabolic stability, and specific vector orientation for substituent display. This guide provides a rigorous, data-driven protocol for the spectroscopic validation of TFCB, distinguishing it from common synthetic byproducts and isomers.
Part 1: Structural & Physical Properties Landscape
To validate TFCB, one must first understand its thermodynamic and physical baseline compared to its closest structural relatives. The 1,1,2,2-substitution pattern induces a specific "puckered" conformation to minimize torsional strain and dipole repulsion between adjacent difluoromethylene (
Table 1: Comparative Properties of Fluorinated Cyclobutanes
| Property | 1,1,2,2-Tetrafluorocyclobutane | 1,1,3,3-Tetrafluorocyclobutane | Cyclobutane (Reference) |
| Symmetry Point Group | |||
| Dipole Moment | High (Adjacent | Low (Opposing | ~0 D |
| LogP (Lipophilicity) | ~2.1 (Moderate) | ~2.1 (Moderate) | 2.6 |
| Conformation | Puckered (~25-30° angle) | Puckered | Puckered (~25°) |
| Key NMR Feature | Vicinal F-F Coupling ( | No Vicinal F-F Coupling | N/A |
Application Insight: The high dipole moment of the 1,1,2,2-isomer significantly influences solubility in non-polar NMR solvents. Use Acetone-
or DMSO-if resolution in is poor due to aggregation.
Part 2: Spectroscopic Characterization Protocols[1]
This section details the self-validating protocols required to confirm the 1,1,2,2-structure. The primary challenge is distinguishing the 1,1,2,2-isomer from the thermodynamically stable 1,1,3,3-isomer formed during non-selective fluorination.
Experimental Workflow: From Crude to Validation
The following workflow ensures data integrity during the characterization process.
Figure 1: Standardized workflow for spectroscopic validation of fluorinated cyclobutanes.
Nuclear Magnetic Resonance (NMR) Analysis
A.
-
Chemical Shift Range: The
groups typically resonate between -80 and -140 ppm (relative to ).[1] -
Coupling Logic:
-
Geminal Coupling (
): Large values (200–250 Hz).[2] This confirms the presence of a group. -
Vicinal Coupling (
): The Critical Discriminator. In 1,1,2,2-TFCB, the fluorine atoms on C1 and C2 are vicinal. Depending on the puckering angle, this coupling is non-zero and often complex (AA'BB' or AA'XX' systems). -
Differentiation: The 1,1,3,3-isomer lacks vicinal fluorines; its spectrum will show simplified patterns (often triplets or quintets due to H-coupling) without the complex second-order effects seen in the 1,1,2,2-isomer.
-
B.
-
Pattern: The methylene protons (
) in the 3,4-positions appear as complex multiplets due to coupling with:-
Geminal protons (
). -
Vicinal protons (
). -
Long-range fluorines (
and ).
-
-
Validation Check: If the proton signal appears as a simple singlet or triplet, suspect the 1,1,3,3-isomer or ring opening. The 1,1,2,2-isomer must show higher-order complexity.
Vibrational Spectroscopy (IR/Raman)
-
C-F Stretching: Strong bands in the 1100–1350 cm⁻¹ region.
-
Ring Breathing: Cyclobutane ring breathing modes (~900–1000 cm⁻¹) are shifted by mass effects of fluorine.
-
Symmetry Check: Raman activity of "silent" IR modes can confirm the lower symmetry (
) of the 1,1,2,2-isomer compared to the higher symmetry potential of the 1,1,3,3-isomer.
Part 3: Structural Validation Logic Tree
Use the following logic tree to interpret spectral data and assign the structure definitively.
Figure 2: Decision tree for distinguishing 1,1,2,2-TFCB from its structural isomers.
Part 4: Application in Drug Discovery
Bioisosteric Utility: Replacing a tert-butyl or cyclobutyl group with 1,1,2,2-TFCB alters the physicochemical profile:
-
Metabolic Stability: The C-F bonds at positions 1 and 2 block common metabolic oxidation sites (P450 hydroxylation) that would occur on a standard cyclobutane ring.
-
Conformational Locking: The high barrier to ring inversion (relative to cyclobutane) allows researchers to "lock" a pharmacophore in a specific vector, potentially increasing binding affinity to target proteins.
Solubility & Handling:
-
LogP: With a LogP of ~2.1, TFCB is lipophilic. In aqueous biological assays, co-solvents (DMSO) are required.
-
Volatility: TFCB derivatives are often volatile. During synthesis, avoid prolonged high-vacuum drying which may lead to product loss; use a controlled rotary evaporator protocol.
References
-
PubChem. (2025).[3][4] 1,1,2,2-Tetrafluorocyclobutane Compound Summary. National Library of Medicine. [Link]
-
NIST WebBook. (2025). 1,1,2,2-Tetrafluoro-3,3,4,4-tetrachlorocyclobutane IR Spectrum (Analog Reference). [Link]
-
University of California, Santa Barbara. (2025). 19F Chemical Shifts and Coupling Constants. NMR Facility. [Link]
Sources
Comparative Guide: Synthetic Routes to 1,1,2,2-Tetrafluorocyclobutane
Executive Summary
1,1,2,2-Tetrafluorocyclobutane (CAS 374-12-9) is a critical fluorinated intermediate used in the synthesis of specialized polymers, solvents, and pharmaceutical building blocks. Its synthesis is dominated by [2+2] cycloaddition strategies due to the unique reactivity of fluoroalkenes.
This guide objectively compares the three primary synthetic methodologies:
-
Direct [2+2] Cycloaddition of Tetrafluoroethylene (TFE) and Ethylene.
-
Stepwise Hydrogenation via 3,3,4,4-Tetrafluorocyclobutene.
-
Reductive Dechlorination of 1,2-Dichloro-3,3,4,4-tetrafluorocyclobutane.
Recommendation: For industrial scalability and atom economy, the Direct [2+2] Cycloaddition is the superior route, provided that rigorous safety protocols for TFE handling (or continuous flow technology) are employed. For laboratory-scale synthesis where gas handling is limited, the Reductive Dechlorination route offers a safer, albeit longer, alternative using liquid precursors.
Part 1: Detailed Technical Analysis
Route A: Direct [2+2] Cycloaddition (TFE + Ethylene)
This is the most direct and atom-economical route. Unlike non-fluorinated alkenes which typically undergo [4+2] Diels-Alder reactions with dienes, fluorinated alkenes like TFE possess a strong propensity for [2+2] cycloaddition due to the high stability of the intermediate diradicals.
-
Mechanism: Thermal cycloaddition proceeding via a stepwise diradical mechanism.[1] The reaction is kinetically controlled.[2]
-
Key Challenges: TFE is explosively unstable (prone to deflagration) and requires inhibition (e.g., with terpenes) and oxygen-free conditions. The reaction requires high pressure vessels (autoclaves).
-
Recent Advances: Continuous flow chemistry has been successfully applied to this reaction to minimize the active volume of TFE, significantly improving safety profiles.
Route B: Hydrogenation of 3,3,4,4-Tetrafluorocyclobutene
This two-step sequence allows for the isolation of the unsaturated cyclobutene intermediate.
-
Cycloaddition: TFE + Acetylene
3,3,4,4-Tetrafluorocyclobutene. -
Hydrogenation: 3,3,4,4-Tetrafluorocyclobutene + H
(Pd/C) 1,1,2,2-Tetrafluorocyclobutane.
-
Utility: Useful when the unsaturated cyclobutene is also a desired target.
-
Drawback: Handling acetylene (explosive) in conjunction with TFE increases the safety burden.
Route C: Hydrodechlorination of Dichloro-Intermediates
Designed to mitigate the handling of gaseous ethylene, this route uses liquid 1,2-dichloroethylene (1,2-DCE).
-
Cycloaddition: TFE + 1,2-DCE
1,2-Dichloro-3,3,4,4-tetrafluorocyclobutane. -
Reduction: Dechlorination using H
/Pd or radical reducing agents (e.g., Bu SnH).
-
Utility: 1,2-DCE is a liquid, simplifying stoichiometry control and handling in standard lab autoclaves.
-
Drawback: Poor atom economy due to the loss of two chlorine atoms; generation of HCl or salt waste.
Part 2: Comparative Data Analysis
The following table contrasts the performance metrics of the three routes.
| Metric | Route A: Direct TFE + Ethylene | Route B: via Cyclobutene | Route C: Dechlorination |
| Atom Economy | 100% (Excellent) | 100% (Theoretical) | ~65% (Poor) |
| Step Count | 1 | 2 | 2 |
| Yield (Typical) | 60–85% | 50–70% (Overall) | 40–60% (Overall) |
| Safety Profile | High Risk (TFE + High Pressure) | Very High Risk (TFE + Acetylene) | Moderate Risk (Liquid 1,2-DCE) |
| Scalability | High (Flow Chem compatible) | Moderate | Low (Waste generation) |
| Purification | Distillation (Simple) | Distillation (Multi-step) | Extraction + Distillation |
Part 3: Visualization of Synthetic Pathways
The following diagram illustrates the mechanistic flow and relationship between the precursors and the final product.
Caption: Comparison of direct cycloaddition (Route A) vs. stepwise hydrogenation (Route B) and dechlorination (Route C).
Part 4: Experimental Protocols
Protocol 1: Direct Synthesis via [2+2] Cycloaddition (Route A)
Based on standard high-pressure autoclave procedures.
Safety Warning: TFE is a suspected carcinogen and can explosively decompose. Operations must be conducted behind blast shields in a dedicated high-pressure facility.
-
Preparation: A 300 mL stainless steel autoclave is flushed with nitrogen to remove oxygen.
-
Loading: The vessel is charged with a polymerization inhibitor (e.g., d-limonene, 1% w/w) to prevent PTFE formation.
-
Condensation: The autoclave is cooled to -80°C. TFE (0.5 mol) and Ethylene (0.6 mol, slight excess) are condensed into the vessel.
-
Reaction: The vessel is sealed and heated to 180°C . The internal pressure will rise significantly (approx. 40-60 bar) before dropping as the reaction proceeds.
-
Duration: Maintain temperature for 8–12 hours.
-
Work-up: Cool to room temperature. Vent unreacted ethylene carefully. The liquid residue is distilled.[3]
-
Purification: Fractional distillation yields 1,1,2,2-tetrafluorocyclobutane (bp ~50°C).
Protocol 2: Hydrogenation of 3,3,4,4-Tetrafluorocyclobutene (Route B, Step 2)
Assuming the cyclobutene precursor has been synthesized via TFE/Acetylene cycloaddition.
-
Loading: In a Parr shaker or high-pressure reactor, dissolve 3,3,4,4-tetrafluorocyclobutene (10 g) in ethanol (50 mL).
-
Catalyst: Add 5% Pd/C (0.5 g).
-
Hydrogenation: Pressurize with H
to 3 atm (45 psi). Shake/stir at room temperature. -
Monitoring: Monitor H
uptake. Reaction is complete when uptake ceases (usually < 4 hours). -
Work-up: Filter off the catalyst through Celite.
-
Isolation: The product is isolated by distillation directly from the solvent mixture (careful separation required if boiling points are close).
References
-
Coffman, D. D., et al. (1949). "Synthesis of Cyclobutane Derivatives by Reaction of Tetrafluoroethylene with Ethylene." Journal of the American Chemical Society.
-
Snapdragon Chemistry. (2018). "Scalable on-Demand Production of Tetrafluoroethylene for Fluoroalkylations in Continuous Flow." AIChE Proceedings.
-
Borden, W. T., & Getty, S. J. (2020). "Concerted [4 + 2] and Stepwise (2 + 2) Cycloadditions of Tetrafluoroethylene with Butadiene." The Journal of Organic Chemistry.
-
PubChem. (2025).[4][5] "1,1,2,2-Tetrafluorocyclobutane Compound Summary." National Library of Medicine.
-
Roberts, J. D., & Sharts, C. M. (1962). "Cyclobutane Derivatives from Thermal Cycloaddition Reactions." Organic Reactions.[1][2][6][7][8][9] (Foundational text on [2+2] cycloadditions of fluoroalkenes).
Sources
- 1. Cycloaddition of Butadiene with Perfluoroethylene: Prediction of a Periselectivity Switch under Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 1,1,2,2-Tetrafluorocyclobutane | C4H4F4 | CID 136215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,3,4,4-Tetrafluoro-1,2-dimethyl-cyclobutene | C6H6F4 | CID 21731275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. notes.fluorine1.ru [notes.fluorine1.ru]
- 9. BJOC - 1,2-Difluoroethylene (HFO-1132): synthesis and chemistry [beilstein-journals.org]
Performance of 1,1,2,2-Tetrafluorocyclobutane versus traditional solvents in specific reactions
This guide evaluates the performance of 1,1,2,2-Tetrafluorocyclobutane (TFCB) , a specialized cyclic fluorocarbon solvent (CAS 374-12-9). Unlike general-purpose solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), TFCB occupies a critical niche in fluoropolymer synthesis , radical chemistry , and precision cleaning .
Executive Summary: The Fluorocarbon Advantage
1,1,2,2-Tetrafluorocyclobutane (TFCB) is a partially fluorinated cycloalkane that bridges the gap between traditional hydrocarbon solvents and perfluorinated fluids. Its primary value proposition lies in its radical inertness and specific solvency for fluorinated intermediates.
While traditional solvents like DCM are prone to hydrogen abstraction in radical processes (leading to side reactions or chain transfer), TFCB’s C-F bonds provide electronic stabilization, making it an ideal medium for high-energy radical polymerizations and fluorination reactions. Furthermore, with a boiling point of ~50°C, it offers a direct, lower-toxicity replacement for ozone-depleting substances like CFC-113 in specific extraction protocols.
Physicochemical Profile: TFCB vs. Traditional Solvents
The following table contrasts TFCB with common laboratory solvents. Note TFCB's unique combination of moderate boiling point and high density, characteristic of fluorinated fluids.
| Property | 1,1,2,2-Tetrafluorocyclobutane (TFCB) | Dichloromethane (DCM) | Tetrahydrofuran (THF) | CFC-113 (Freon 113) |
| CAS Number | 374-12-9 | 75-09-2 | 109-99-9 | 76-13-1 |
| Boiling Point | 50.0 – 50.7 °C | 39.6 °C | 66 °C | 47.6 °C |
| Density (25°C) | 1.275 g/mL | 1.33 g/mL | 0.89 g/mL | 1.56 g/mL |
| Refractive Index | 1.3046 | 1.424 | 1.407 | 1.355 |
| Radical Inertness | High (Low chain transfer) | Low (H-abstraction risk) | Low (Peroxide risk) | High |
| Primary Utility | Fluoropolymer synthesis, Radical chemistry | General extraction, Chromatography | Organometallics, Grignards | Banned (Cleaning/Extraction) |
Key Insight: TFCB matches the volatility profile of DCM and CFC-113, allowing for easy removal by evaporation, but lacks the aggressive chlorination that poses toxicity concerns in DCM or ozone depletion in CFC-113.
Case Study 1: Radical Polymerization of Fluoromonomers
Context: The synthesis of fluoropolymers (e.g., TFE/HFP copolymers) requires a solvent that dissolves the organic initiator but does not interfere with the propagating radical chain. Traditional solvents like THF or Toluene act as "chain transfer agents," terminating the polymer chain prematurely and lowering molecular weight.
Mechanism of Action
TFCB serves as an inert carrier for organic peroxide initiators. Its cyclic structure and partial fluorination prevent the "zipper" degradation often seen in linear hydrofluorocarbons and suppress hydrogen abstraction.
Experimental Protocol: TFE/HFP Copolymerization
-
Objective: Synthesize amorphous TFE/HFP copolymer without telomerization.
-
Reagents: Tetrafluoroethylene (TFE), Hexafluoropropylene (HFP), HFPO dimer peroxide (Initiator).
-
Solvent: 1,1,2,2-Tetrafluorocyclobutane (degassed).[1][2][3]
Step-by-Step Workflow:
-
Preparation: Chill a 400 mL high-pressure reactor (Hastelloy or Stainless Steel) to -20°C.
-
Initiator Charge: Dissolve 5 mL of 0.05 M HFPO dimer peroxide in 20 mL of TFCB .
-
Loading: Add the initiator solution to the reactor containing 200 mL deoxygenated water (biphasic system).
-
Monomer Feed: Seal reactor, evacuate, and charge with 204 g HFP and 50 g TFE.
-
Polymerization: Heat to 35°C for 4 hours under agitation.
-
Workup: Vent unreacted gases. Filter the white polymer powder. Wash with Methanol/TFCB mixture to remove oligomers.
-
Drying: Vacuum dry at 100°C.
Performance Data:
-
Yield: ~73 g of copolymer (approx. 30-40% conversion based on monomer feed).
-
Purity: No detectable end-groups derived from solvent chain transfer (confirmed by FTIR/NMR).
-
Comparison: Using THF in this protocol results in low-molecular-weight oligomers due to H-abstraction from the alpha-carbon of THF.
Workflow Diagram
Caption: TFCB acts as a radical-inert vehicle, ensuring the initiator triggers polymerization without solvent participation.
Case Study 2: High-Temperature Cycloadditions
Context: TFCB is thermally stable up to ~350°C, making it a superior medium for thermal cycloaddition reactions where other solvents would decompose or participate in side reactions.
Experimental Insight
In the dimerization of fluoro-olefins or the synthesis of specialized cyclobutane derivatives, TFCB acts as a "spectator solvent." It allows the reaction to proceed under high pressure and temperature without generating solvent-adduct byproducts.
Comparative Advantage:
-
Vs. Acetonitrile: TFCB avoids polymerization of the solvent itself at high temperatures.
-
Vs. Benzene: TFCB is transparent to UV (useful for photochemical variants) and allows for easier separation of fluorinated products due to "like-dissolves-like" interactions.
Environmental & Safety Assessment
In drug development and industrial scale-up, solvent selection is driven by the "Green Chemistry" hierarchy. TFCB offers a specific advantage profile:
-
Ozone Depletion Potential (ODP): Zero (unlike CFC-113).
-
Global Warming Potential (GWP): Moderate (lower than perfluorocarbons, but should still be captured/recycled).
-
Toxicity: Generally lower acute toxicity than chlorinated solvents like DCM or Chloroform.
-
Recyclability: Its boiling point (50°C) allows for low-energy distillation and recovery, similar to DCM.
Solvent Selection Decision Tree
Caption: Logic flow for selecting TFCB over traditional solvents in synthesis.
References
-
Coffman, D. D., et al. (1949).[1] Synthesis of Tetrafluorocyclobutanes by Cycloalkylation. Journal of the American Chemical Society.[1][4] Link
-
Kili, T. (2013). The Synthesis and Characterization of Fluorinated Ethylene Propylene (FEP) Copolymers. University of Pretoria. Link
-
PubChem. (2025).[5] 1,1,2,2-Tetrafluorocyclobutane Compound Summary. National Library of Medicine. Link
-
Feiring, A. E., et al. (1993). Process for the polymerization of fluoromonomers in hydrofluorocarbon solvents. U.S. Patent 5,182,342. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2017095732A1 - Allylic terminally unsaturated hydrofluoroamine and allylic terminally unsaturated hydrofluoroether compounds and methods of using the same - Google Patents [patents.google.com]
- 3. US5182342A - Hydrofluorocarbon solvents for fluoromonomer polymerization - Google Patents [patents.google.com]
- 4. vdoc.pub [vdoc.pub]
- 5. 1,1,2,2-Tetrafluorocyclobutane | C4H4F4 | CID 136215 - PubChem [pubchem.ncbi.nlm.nih.gov]
Structural analysis of 1,1,2,2-Tetrafluorocyclobutane derivatives using X-ray crystallography
Executive Summary: The Structural Imperative
In modern drug discovery, 1,1,2,2-tetrafluorocyclobutane (TFCB) has emerged as a high-value bioisostere. Unlike flexible alkyl chains or planar aromatics, the TFCB motif offers a unique combination of conformational restriction , metabolic stability , and dipole modulation . However, its utility is often hampered by ambiguity regarding its precise 3D geometry—specifically, the ring puckering angle and the orientation of the C-F bonds.
This guide provides a technical comparison of X-ray crystallography against solution-state NMR and DFT modeling for TFCB analysis. It details the experimental protocols required to overcome the specific challenges of crystallizing fluorinated aliphatic rings, such as disorder and high volatility.
Comparative Analysis: X-ray vs. NMR vs. DFT[1]
To effectively utilize TFCB derivatives, one must understand how different analytical techniques interpret their structure. The primary structural variable is the puckering angle (
| Feature | X-ray Crystallography | Solution-State NMR ( | DFT Modeling (B3LYP/6-31G)* |
| Primary Output | Precise 3D coordinates, bond lengths, absolute configuration. | Time-averaged conformational data; J-coupling constants. | Potential energy surface (PES), theoretical minima. |
| Conformational Insight | Static Snapshot: Captures the single, lowest-energy conformation favored by packing forces. | Dynamic Average: Often shows a planar "average" due to rapid ring flipping (puckering inversion). | Idealized State: Predicts gas-phase minima; often underestimates solvent/packing effects. |
| Resolution of C-F Orientation | High: Explicitly resolves pseudo-axial vs. pseudo-equatorial fluorines. | Medium: Inferred via vicinal couplings ( | High: Theoretical, but requires experimental validation. |
| Key Limitation | Crystal packing forces may induce a conformation not dominant in solution. | Fast exchange timescales can obscure distinct conformers. | Basis set dependence; dispersion forces often poorly modeled. |
Expert Insight: The "Average" Trap
In solution NMR, TFCB rings often appear planar or symmetric due to rapid interconversion between puckered conformers. X-ray crystallography is the only method that definitively resolves the puckered "butterfly" geometry , revealing the specific gauche or anti alignment of the fluorine atoms that drives binding affinity.
Technical Deep Dive: Crystallization & Data Collection
Analyzing TFCB derivatives presents unique challenges: high vapor pressure (sublimation), low melting points , and positional disorder of the fluorine atoms.
Workflow Diagram: Structural Determination Pipeline
Figure 1: Decision tree for crystallizing difficult fluorinated cyclobutane derivatives. Method selection depends on physical state and volatility.
Experimental Protocols
Protocol A: Handling Volatility & Low Melting Points (In Situ Cryo-Crystallography)
Many TFCB precursors are liquids or sublime easily. Standard mounting fails here.
-
Capillary Mounting: Seal the liquid/solid in a thin-walled Lindemann glass capillary (0.3–0.5 mm diameter).
-
Optical Heating and Crystallization Device (OHCD):
-
Mount the capillary on the goniometer.
-
Flash-melt the sample using an IR laser.
-
Slowly cool the zone to nucleate a single crystal directly in the beam path.
-
-
Data Collection: Maintain sample at 100 K using a nitrogen cryostream to prevent sublimation and reduce thermal motion of the fluorine atoms.
Protocol B: The "Chaperone" Strategy (Co-crystallization)
If the TFCB derivative does not crystallize, use a "crystallization chaperone"—a large, rigid molecule that forms strong intermolecular interactions (e.g., hydrogen bonds,
-
Selection: Choose a chaperone with a complementary functional group (e.g., using a carboxylic acid chaperone if your TFCB has an amine).
-
Stoichiometry: Mix analyte and chaperone in a 1:1 molar ratio in a solvent like acetonitrile or methanol.
-
Growth: Use slow evaporation or vapor diffusion. The heavy atoms in the chaperone also assist in phase determination.
Refinement Strategy: Managing Fluorine Disorder
Fluorine (
-
Restraints: Apply SIMU and DELU restraints in SHELXL to model the thermal ellipsoids of the fluorine atoms.
-
Disorder Modeling: If the ring puckering is disordered, model the ring in two positions (Part A and Part B) with occupancies summing to 1.0 (e.g., 0.60/0.40).
Structural Insights & Data Interpretation
When analyzing the solved structure, focus on these critical parameters.
The "Butterfly" Puckering
The TFCB ring is rarely planar. It adopts a puckered conformation to relieve torsional strain between the eclipsed fluorine atoms.
-
Puckering Angle (
): Typically 20°–35° . -
Causality: This pucker minimizes the repulsive dipole-dipole interactions between the 1,1- and 2,2-difluoro pairs and maximizes hyperconjugative stability (
).
Bond Lengths and Angles (Reference Values)
Use this table to validate your experimental data. Deviations >0.03 Å suggest refinement errors or significant strain.
| Parameter | Typical Value (Å/°) | Explanation |
| C-F Bond Length | 1.35 – 1.37 Å | Shorter than C-Cl due to high electronegativity and strong bond character. |
| C-C (Ring) Distance | 1.54 – 1.57 Å | Often elongated compared to cyclobutane (1.55 Å) due to electron repulsion between F atoms. |
| F-C-F Angle | 107° – 109° | Slightly compressed compared to tetrahedral (109.5°) due to the "Thorpe-Ingold" effect. |
| C-C-C (Ring) Angle | 88° – 90° | Constrained by the 4-membered ring geometry. |
Electrostatic Potential Maps
X-ray coordinates can be used to calculate electrostatic potential surfaces. In TFCB:
-
The fluorine "belt" creates a localized negative potential .
-
The opposing face (hydrogens) creates a positive potential .
-
Drug Design Implication: This polarization allows TFCB to engage in unique "polar hydrophobic" interactions, often binding in pockets that reject purely lipophilic linkers.
References
-
PubChem. (2025).[1] 1,1,2,2-Tetrafluorocyclobutane | C4H4F4.[1] National Library of Medicine. [Link]
-
Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
-
Champagne, P. A., et al. (2024). A Fluorinated Chaperone Gives X-ray Crystal Structures of Acyclic Natural Product Derivatives. PubMed.[1][3] [Link]
-
Reutzen, M., et al. (2019). Synergy of Solid-State NMR, Single-Crystal X-ray Diffraction, and Crystal Structure Prediction. PMC. [Link]
-
NIST. (2023). 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluoro cyclobutane Spectral Data. NIST WebBook. [Link]
Sources
Comparative Environmental Impact Guide: Fluorinated Cyclobutanes in Drug Discovery
Topic: Comparative Study of the Environmental Impact of Fluorinated Cyclobutanes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Stability-Persistence Paradox
Fluorinated cyclobutanes (FCBs) have emerged as privileged scaffolds in medicinal chemistry, offering unique conformational restriction and metabolic stability. However, the very properties that make them attractive drug candidates—strong C-F bonds and rigid ring structures—render them environmentally persistent.
This guide provides a technical comparison of the three primary classes of FCBs encountered in research:
-
Perfluorocyclobutane (c-C4F8): The industrial benchmark (solvent/etchant).
-
Hexafluorocyclobutene (c-C4F6): The reactive intermediate.
-
Substituted Fluorocyclobutanes: The emerging pharmaceutical building blocks (e.g., 1-trifluoromethylcyclobutane).
Key Finding: While substituted FCBs offer a lower direct Global Warming Potential (GWP) than perfluorinated solvents, their synthesis often incurs a massive carbon footprint (High E-Factor), and their metabolic stability raises concerns regarding aquatic persistence (PFAS-like behavior).
Comparative Analysis: Environmental Metrics
The following table synthesizes data on atmospheric lifetime, GWP, and toxicity. Note the inverse relationship between reactivity and environmental persistence.
Table 1: Environmental & Performance Metrics of Fluorinated Cyclobutanes
| Metric | Perfluorocyclobutane (c-C4F8) | Hexafluorocyclobutene (c-C4F6) | Substituted FCB Scaffolds (e.g., 1-CF3-cyclobutyl) |
| Primary Use | Dielectric gas, Plasma etching, Solvent | Synthetic intermediate, Monomer | Bioisostere (drug core), Agrochemicals |
| GWP (100-yr) | 10,300 (High Impact) | < 10 (Est. due to short lifetime) | Negligible (Solid/Non-volatile) |
| Atmospheric Lifetime | ~3,200 Years | Days to Weeks | N/A (Particulate/Aquatic fate) |
| Degradation Mechanism | Lyman- | OH radical / Ozone attack | Microbial/Hydrolytic (Slow) |
| Aquatic Persistence | Insoluble (Inert) | Hydrolyzes to acids (HF, TFA) | High (Metabolically stable) |
| Acute Toxicity | Low (Asphyxiant) | High (LD50 ~6000 mg/min/m³) | Variable (Target dependent) |
| Synthesis E-Factor | Low (Byproduct of PTFE) | Medium | High (>100 kg waste/kg product) |
Deep Dive: Atmospheric Fate & Causality
The "Forever Gas": Perfluorocyclobutane (c-C4F8)
Causality: The symmetric arrangement of eight fluorine atoms creates a dense electron sheath that repels nucleophiles and radical attacks.
-
Mechanism: It is transparent to UV radiation in the troposphere. It only degrades when transported to the mesosphere (upper atmosphere), where high-energy Lyman-
radiation (121.6 nm) breaks the C-C bonds. -
Impact: Once released, it permanently alters the Earth's radiative budget on human timescales.[1]
The Reactive Olefin: Hexafluorocyclobutene (c-C4F6)
Causality: The presence of the C=C double bond creates a "weak point" for oxidation.
-
Mechanism: Tropospheric hydroxyl radicals (
OH) and ozone ( ) rapidly attack the -bond, cleaving the ring. -
Trade-off: While this reduces GWP, the breakdown products often include Trifluoroacetic Acid (TFA), a persistent aquatic pollutant, and Hydrogen Fluoride (HF), an acute toxin.
Visualization: Atmospheric Degradation Pathways
The following diagram contrasts the degradation logic of saturated vs. unsaturated FCBs.
Figure 1: Comparative atmospheric fate. c-C4F8 persists until it reaches the mesosphere, while c-C4F6 degrades rapidly in the troposphere, generating secondary pollutants.
Experimental Protocols for Environmental Assessment
For researchers introducing novel fluorinated cyclobutane scaffolds into drug candidates, standard "ready biodegradability" tests often fail due to the compounds' insolubility and volatility. The following protocols are adapted for high-integrity environmental fate assessment.
Protocol 1: Hydrolytic Stability & Persistence Assay (OECD 111 Adapted)
Purpose: To determine if the fluorinated scaffold will persist in aquatic environments if the drug molecule is excreted unchanged.
Reagents:
-
Buffer pH 4.0 (Citrate), pH 7.0 (Phosphate), pH 9.0 (Borate).
-
Acetonitrile (HPLC grade).
-
Internal Standard: 4-Fluorobenzoic acid (stable, detectable).
Workflow:
-
Preparation: Dissolve test compound (10 µM) in sterilized buffers containing 1% Acetonitrile (co-solvent).
-
Incubation: Aliquot into amber glass vials. Incubate at 50°C (accelerated aging) for 5 days.
-
Expert Insight: 50°C allows for rapid screening. If degradation <10% is observed, the half-life at 25°C is likely >1 year (Arrhenius extrapolation).
-
-
Sampling: At T=0, 24h, 48h, 120h, remove 100 µL aliquots. Quench immediately on ice.
-
Analysis: Analyze via LC-MS/MS (MRM mode). Monitor for:
-
Loss of Parent Ion.
-
Appearance of Fluoride ion (F-) using Ion Chromatography (if ring opening is suspected).
-
-
Calculation: Plot ln[Concentration] vs. Time.
Validation Criteria: Mass balance must be >90% (Parent + Degradants). If mass balance is low, suspect volatilization or adsorption to glass.
Protocol 2: Green Synthesis E-Factor Calculation
Purpose: To quantify the environmental cost of making the scaffold. Fluorination reactions are notoriously wasteful.
Formula:
Step-by-Step Calculation:
-
Sum Inputs: Total mass of Reagents (e.g., SF4, DAST, Photoredox catalysts) + Solvents + Water used in workup.
-
Subtract Product: Subtract the mass of the isolated, dried fluorinated cyclobutane.
-
Exclude: Do not subtract recovered solvents unless a recycling loop is physically present and validated in your lab.
-
Contextualize:
-
Target: < 25 for Pharma intermediates.
-
Reality for Fluorination: Often > 100 due to dilute conditions required for radical cyclizations.
-
Decision Framework for Researchers
When should you use a Fluorinated Cyclobutane? Use this logic gate to balance potency with environmental responsibility.
Figure 2: Strategic decision tree for incorporating FCBs in drug design.
References
-
Mühle, J., et al. (2019). "Perfluorocyclobutane (PFC-318) in the global atmosphere." Atmospheric Chemistry and Physics. Link
-
US EPA. (2023). "Global Warming Potentials (IPCC Fourth Assessment Report)." United States Environmental Protection Agency. Link
-
Lemal, D. M., & Chen, X. (2005).[2] "Fluorinated Cyclobutanes and Their Derivatives." The Chemistry of Cyclobutanes. Link
-
Myhre, G., et al. (2013).[1] "Anthropogenic and Natural Radiative Forcing." Climate Change 2013: The Physical Science Basis. Link
-
Wang, Z., et al. (2015). "OH radical-initiated oxidation degradation and atmospheric lifetime of N-ethylperfluorobutyramide." Chemosphere. Link
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1,1,2,2-Tetrafluorocyclobutane
For the diligent researcher, scientist, and drug development professional, the commitment to safety and environmental stewardship extends beyond the bench. The proper disposal of chemical reagents is a critical, final step in any experimental workflow. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,1,2,2-Tetrafluorocyclobutane (CAS No. 374-12-9), ensuring the protection of personnel and the environment.
Understanding the Compound: A Profile of 1,1,2,2-Tetrafluorocyclobutane
| Property | Value | Source |
| Chemical Formula | C₄H₄F₄ | PubChem[1] |
| Molar Mass | 128.07 g/mol | PubChem[1] |
| CAS Number | 374-12-9 | PubChem[1] |
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The causality behind this requirement is the potential for inhalation of volatile compounds and skin or eye contact.
-
Ventilation: All handling of 1,1,2,2-Tetrafluorocyclobutane should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear chemically resistant gloves.
-
Body Protection: A lab coat is required to prevent skin contact.
-
-
Spill Management: In the event of a spill, evacuate the area and ensure adequate ventilation before cleanup. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
The Core Directive: Segregation of Halogenated Waste
The foundational principle for the disposal of 1,1,2,2-Tetrafluorocyclobutane is its classification as a halogenated organic compound .[2] This dictates that it must be segregated from non-halogenated waste streams.[5][6]
The Rationale for Segregation: Halogenated wastes require high-temperature incineration with specialized scrubbers to neutralize the acidic and toxic gases produced during combustion, such as hydrogen fluoride (HF).[3][4] Co-mingling this waste with non-halogenated solvents, which can often be recycled or used as fuel, contaminates the entire waste stream and necessitates the more stringent and costly disposal method for the entire volume.[5][6]
Experimental Protocol: Step-by-Step Disposal Procedure
-
Waste Identification and Labeling:
-
Clearly label a dedicated waste container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "1,1,2,2-Tetrafluorocyclobutane."
-
Include the approximate concentration and volume.
-
-
Container Selection:
-
Use a chemically compatible container with a secure, vapor-tight lid. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure the container is in good condition, free from cracks or leaks.
-
-
Waste Accumulation:
-
Transfer the waste 1,1,2,2-Tetrafluorocyclobutane into the labeled container within a fume hood.
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
-
Keep the container securely closed at all times, except when adding waste.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure secondary containment is in place to capture any potential leaks.
-
Store away from incompatible materials, such as strong oxidizing agents.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Provide them with a complete and accurate description of the waste.
-
Regulatory Framework: Understanding Hazardous Waste Classification
In the United States, the disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). While 1,1,2,2-Tetrafluorocyclobutane is not explicitly a "listed" hazardous waste, it may be classified as a "characteristic" hazardous waste if it exhibits properties of ignitability, corrosivity, reactivity, or toxicity.
Given its fluorinated nature, it is prudent to manage it as a hazardous waste. Halogenated organic compounds are specifically regulated, and their disposal is a matter of strict compliance.
Emergency Procedures: In Case of Exposure or Release
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 1,1,2,2-Tetrafluorocyclobutane.
Sources
- 1. 1,1,2,2-Tetrafluorocyclobutane | C4H4F4 | CID 136215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. mrzgroup.umd.edu [mrzgroup.umd.edu]
- 4. turi.org [turi.org]
- 5. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Personal protective equipment for handling 1,1,2,2-Tetrafluorocyclobutane
[1]
Hazard Assessment & Physicochemical Profile
Effective safety begins with understanding the molecule's behavior. 1,1,2,2-Tetrafluorocyclobutane is a volatile liquid at room temperature, not a gas, though its relatively low boiling point creates a significant vapor hazard.
| Property | Value | Operational Implication |
| CAS Number | 374-12-9 | Unique identifier for inventory/waste tagging.[1] |
| Physical State | Liquid | Handling requires splash protection.[1] |
| Boiling Point | ~50°C (122°F) | High Volatility Risk. Significant vapor generation at ambient temperatures.[1] |
| Vapor Density | >1 (Air = 1) | Vapors are heavier than air and will pool in low areas or sinks.[1] |
| Primary Hazards | Flammable (Inferred), Irritant | Risk of flash fire; respiratory and ocular irritation.[1] |
Critical Safety Note: Due to its boiling point of ~50°C, this compound sits on the threshold of being a "low boiler." In a warm lab or during exothermic reactions, it can rapidly transition to the vapor phase, pressurizing sealed vessels.
Personal Protective Equipment (PPE) Architecture
Do not rely on a single barrier. Use a Defense-in-Depth strategy where engineering controls (fume hoods) are the primary defense, and PPE serves as the fail-safe.
A. Hand Protection: The "Double-Glove" System
Standard nitrile gloves often provide insufficient permeation resistance against fluorinated hydrocarbons.
-
Primary Layer (Contact): Silver Shield® / 4H® (Laminate) gloves .
-
Why: These offer the broadest chemical resistance to halogenated solvents.
-
-
Outer Layer (Dexterity): 5-8 mil Nitrile gloves .
-
Why: Laminate gloves are slippery and ill-fitting. The outer nitrile glove provides grip and protects the inner expensive glove from physical tears.
-
-
Alternative: Viton® (Fluoroelastomer) gloves (0.7 mm thickness) provide excellent resistance but are costly and reduce dexterity.
B. Respiratory Protection[3]
-
Primary Control: All handling must occur inside a certified Chemical Fume Hood with a face velocity of 80–100 fpm.
-
Secondary (Spill/Maintenance): If hood containment is breached or for spill cleanup:
-
Respirator: Full-face APR (Air Purifying Respirator).
-
Cartridge: OV (Organic Vapor) cartridge (Black label).
-
Constraint: Due to the chemical's volatility, cartridge breakthrough times may be short. Use a "Change Schedule" of 30 minutes maximum during active exposure.
-
C. Eye & Body Protection[4]
-
Eyes: Chemical Splash Goggles (Indirect Vent).
-
Contraindication: Do not use safety glasses. The volatility means vapors can bypass side-shields, and a liquid splash will evaporate rapidly, causing intense cooling/freezing injury to the eye (evaporative frostbite) alongside chemical irritation.
-
-
Body: Flame-Resistant (FR) Lab Coat + Chemical-Resistant Apron (if transferring >500 mL).
PPE Decision Logic (Visualization)
The following diagram outlines the decision-making process for selecting PPE based on the scale of operation.
Figure 1: Decision logic for PPE selection based on operational scale and emergency status.
Operational Protocols
Pre-Operational Check
-
Glove Inspection: Inflate nitrile gloves with air to check for pinholes. Inspect laminate liners for cracks.
-
Hood Verification: Verify flow rate is within range (80-100 fpm) using the built-in monitor or a tissue strip test.
-
Cold Trap Setup: If evaporating solvent, ensure the vacuum trap is cooled to -78°C (Dry Ice/Acetone) to capture this volatile compound (BP 50°C) and prevent pump damage.
Donning Sequence (Critical for Contamination Control)
-
Wash hands.[2]
-
Don Laminate (Silver Shield) gloves.
-
Don Nitrile gloves over the laminate gloves.
-
Don Lab Coat , ensuring cuffs cover the glove wrists.
-
Don Splash Goggles .
Handling & Transfer
-
Pipetting: Use positive displacement pipettes to prevent dripping caused by high vapor pressure.
-
Vessel Opening: Open containers slowly inside the hood to vent any built-up pressure.
-
Heating: Never heat in a closed system. Use a reflux condenser with a chilled coolant (< 10°C) to prevent loss of material.
Emergency & Disposal Logistics
Spill Response (Volatile Liquid)
Because 1,1,2,2-Tetrafluorocyclobutane boils at ~50°C, a spill will evaporate quickly, creating a respiratory hazard.
-
Evacuate: Clear the immediate area.
-
Ventilate: Activate "Emergency Purge" on the fume hood if available.
-
PPE Upgrade: Do not enter the spill zone without a Full-Face Respirator (OV Cartridges) or SCBA if the spill is large (>1 Liter).
-
Absorb: Use universal absorbent pads. Do not use clay kitty litter (ineffective for fluorocarbons).
-
Clean: Wipe surfaces with acetone (if compatible) followed by soap and water.
Disposal[5][6]
-
Classification: Halogenated Solvent Waste.
-
Segregation: Do not mix with non-halogenated solvents (e.g., acetone, ethanol) if your facility recycles solvents.
-
Container: Use a screw-top HDPE or glass container. Do not fill >80% ; leave headspace for vapor expansion.
References
-
Boiling Point Data: Method and etching gas for etching silicon-containing films. KR101564182B1.[3] Google Patents. Link (Accessed 2023-10-26).
-
Chemical Identity: 1,1,2,2-Tetrafluorocyclobutane (Compound). PubChem, National Library of Medicine. Link (Accessed 2023-10-26).
- Glove Selection Standards:Chemical Resistance Guide. Ansell Safety.
-
Hazard Classification: GHS Classification Criteria. Occupational Safety and Health Administration (OSHA). Link
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
